UPCDC-30245
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXZCVDLATFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UPCDC-30245
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of UPCDC-30245, an allosteric inhibitor of the p97 ATPase. The information presented herein is compiled from peer-reviewed research, detailing the compound's unique mode of action, its effects on cellular pathways, and the experimental evidence supporting these findings.
Core Mechanism of Action: Allosteric Inhibition of p97
This compound is a potent, allosteric inhibitor of the p97/VCP (Valosin-Containing Protein) ATPase, a critical regulator of protein homeostasis.[1] Unlike ATP-competitive inhibitors such as CB-5083, this compound binds to a distinct site in the D2 domain of the p97 monomer.[2] This noncompetitive inhibition with respect to ATP allows this compound to modulate p97 activity without directly competing with endogenous ATP.[1] The binding of this compound is thought to prevent the conformational changes necessary for ATP hydrolysis, thereby stabilizing an inactive state of the p97 hexamer.[2] This allosteric inhibition is a key feature that enables this compound to overcome resistance observed with some ATP-competitive p97 inhibitors.[1]
Unique Cellular Effects: Disruption of Endo-Lysosomal Degradation
A defining characteristic of this compound's mechanism is its profound impact on the endo-lysosomal pathway, a function not prominently observed with other p97 inhibitors like CB-5083.[3][4] Proteomic analyses of cells treated with this compound have revealed a significant dysregulation of proteins involved in endocytosis, lysosomal function, and autophagy.[4]
The primary consequences of this disruption are:
-
Inhibition of Early Endosome Formation: this compound has been shown to inhibit the formation of early endosome antigen 1 (EEA1) positive puncta, indicating a blockage in the early stages of the endocytic pathway.[4][5]
-
Reduced Lysosomal Acidity: The compound directly interferes with the acidic environment of lysosomes, a critical factor for the activity of degradative enzymes.[3][4] This effect is demonstrated by a decrease in LysoTracker staining in treated cells.[5]
-
Alteration of Autophagic Pathways: this compound treatment leads to a strong increase in the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II), a marker for autophagosomes.[3][5] This suggests an impairment of autophagy flux, where the degradation of autophagosomes by lysosomes is blocked.[4]
These effects distinguish this compound from other p97 inhibitors that primarily impact endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR) pathway.[3][4][5]
Antiviral Activity
The disruption of the endo-lysosomal pathway by this compound has been leveraged for antiviral applications. By blocking endo-lysosomal degradation, this compound effectively inhibits the entry of coronaviruses into host cells, highlighting a potential therapeutic avenue for this compound.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited research.
Table 1: Cellular Potency of p97 Inhibitors
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | HCT116 | Proliferation Inhibition | IC50 in nM to low µM range | [4] |
| CB-5083 | HCT116 (parental) | Proliferation Inhibition | Effective | [1] |
| NMS-873 | HCT116 (parental) | Proliferation Inhibition | Effective | [1] |
| This compound | HCT116 (parental) | Proliferation Inhibition | Effective | [1] |
| CB-5083 | HCT116 (CB-5083 resistant, D649A/T688A) | Proliferation Inhibition | Less Potent | [1] |
| NMS-873 | HCT116 (CB-5083 resistant, D649A/T688A) | Proliferation Inhibition | 30-fold more potent than CB-5083 | [1] |
| This compound | HCT116 (CB-5083 resistant, D649A/T688A) | Proliferation Inhibition | 30-fold more potent than CB-5083 | [1] |
Table 2: Effects on Cellular Structures and Pathways
| Experiment | Cell Line | Treatment | Observation | Quantitative Data | Reference |
| Early Endosome Formation | H1299 | 5 µM this compound (1 hr) | Inhibition of EEA1 positive puncta | 228 cells with puncta (vs. 550 in DMSO) | [4][5] |
| Autophagy Flux | HeLa (mRFP-GFP-LC3) | 5 µM this compound (2 hr) | Increased autophagosomes, reduced autolysosomes | - | [4][5] |
| Lysosomal Acidity | H1299, HeLa | 5 µM this compound | Decreased LysoTracker puncta staining | 220-290 (H1299) and 250-350 (HeLa) cells counted | [5] |
Key Experimental Protocols
5.1. Proteomic Analysis
-
Cell Culture and Treatment: Cells (e.g., HCT116) are cultured under standard conditions and treated with this compound at a specified concentration and duration.
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The protein concentration is determined, and proteins are subjected to in-solution digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
Data Analysis: Protein identification and quantification are performed using appropriate software (e.g., MaxQuant). Pathway analysis is conducted to identify cellular pathways affected by the treatment.
5.2. Immunofluorescence Staining for EEA1
-
Cell Seeding and Treatment: Cells (e.g., H1299) are seeded on coverslips and treated with this compound, a vehicle control (DMSO), and other p97 inhibitors for comparison.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Antibody Staining: Cells are incubated with a primary antibody against EEA1, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Images are acquired using a fluorescence microscope, and the number of EEA1-positive puncta per cell is quantified.
5.3. Autophagy Flux Assay
-
Cell Line: HeLa cells stably expressing the mRFP-GFP-LC3 reporter are used.
-
Treatment: Cells are treated with this compound, positive controls (e.g., HCQ, Baf-A1), and a vehicle control.
-
Imaging: Live-cell imaging is performed to visualize GFP (autophagosomes) and mRFP (autophagosomes and autolysosomes) fluorescence.
-
Analysis: The number of yellow (autophagosomes) and red (autolysosomes) puncta are counted to assess autophagy flux.
5.4. Lysosomal Acidity Assay
-
Cell Culture and Treatment: Cells (e.g., H1299, HeLa) are treated with this compound or a control.
-
LysoTracker Staining: Cells are incubated with LysoTracker Red DND-99, a fluorescent probe that accumulates in acidic compartments.
-
Imaging and Analysis: Fluorescence microscopy is used to visualize and quantify the intensity of LysoTracker staining, indicating changes in lysosomal acidity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
UPCDC-30245: A Technical Guide to an Allosteric p97 Inhibitor with a Novel Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UPCDC-30245 is a potent, cell-permeable, allosteric inhibitor of the AAA+ ATPase p97 (also known as VCP). Unlike many other p97 inhibitors that target the ATP-binding sites and subsequently induce the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD) pathways, this compound exhibits a unique mechanism of action. This inhibitor binds to a distinct allosteric site at the interface of the D1 and D2 domains of the p97 monomer. Its primary cellular effect is the disruption of the endo-lysosomal pathway, leading to impaired autophagic flux. This distinct mechanism allows this compound to overcome resistance to ATP-competitive p97 inhibitors, presenting a promising alternative for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a summary of its effects on key signaling pathways.
Introduction to p97 and Its Inhibition
The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97 is a critical regulator of protein homeostasis. It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum, chromatin, and protein complexes. This activity is central to numerous cellular processes, including the ubiquitin-proteasome system (UPS), ERAD, autophagy, and DNA damage repair. Given its vital role in cell growth and survival, p97 has emerged as a promising target for cancer therapy.
Inhibition of p97 disrupts proteostasis, leading to an accumulation of misfolded proteins and unresolved cellular stress, which can selectively induce apoptosis in cancer cells. While ATP-competitive inhibitors of p97, such as CB-5083, have shown promise, the emergence of drug resistance due to mutations in the ATP-binding site has highlighted the need for inhibitors with alternative mechanisms of action. Allosteric inhibitors, which bind to sites distinct from the active site, offer a compelling strategy to circumvent this resistance. This compound is a structurally distinct allosteric p97 inhibitor that has demonstrated efficacy against cancer cells, including those resistant to ATP-competitive inhibitors.
Mechanism of Action of this compound
This compound functions as a noncompetitive inhibitor of p97's ATPase activity. Cryo-electron microscopy studies have revealed that it binds to an allosteric pocket at the interface of the D1 and D2 domains of a single p97 protomer. This binding event prevents the conformational changes that are necessary for p97 function, thereby inhibiting its activity.
A key feature of this compound is its unique cellular phenotype compared to other p97 inhibitors. While inhibitors like CB-5083 and NMS-873 strongly induce the UPR and ERAD pathways, this compound has only a mild effect on these processes. Instead, its primary mechanism of action at the cellular level is the disruption of the endo-lysosomal pathway. This leads to an inhibition of early endosome formation and a reduction in the acidity of lysosomes. Consequently, autophagic flux is blocked, leading to an accumulation of autophagosomes.
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: Biochemical Activity of p97 Inhibitors
| Compound | Inhibition Mechanism | Target | IC50 (nM) for WT p97 ATPase Activity | Reference |
| This compound | Allosteric, Noncompetitive | D1-D2 Interface | 300 | **** |
| NMS-873 | Allosteric, Noncompetitive | D1-D2 Inter-subunit Interface | 26 | |
| CB-5083 | ATP-Competitive | D2 ATPase Domain | 10 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | ~0.5 - 1.0 | |
| A549 | Lung Carcinoma | Not specified | |
| HeLa | Cervical Cancer | Not specified | |
| H1299 | Non-small Cell Lung Cancer | Not specified | |
| HT29 | Colorectal Adenocarcinoma | Potent (more than NMS-873) |
Table 3: Activity of p97 Inhibitors Against CB-5083-Resistant p97 Mutants
| p97 Mutant | This compound Resistance (fold-increase in IC50) | NMS-873 Resistance (fold-increase in IC50) | CB-5083 Resistance (fold-increase in IC50) | Reference |
| N660K | Similar to WT | Similar to WT | 30 | |
| T688A | 3 | 30 | >500 | |
| D649A/T688A | 30-fold more potent than CB-5083 in inhibiting cell proliferation | 30-fold more potent than CB-5083 in inhibiting cell proliferation | ~400 (biochemical) |
Signaling Pathways and Experimental Workflows
This compound's Impact on the Endo-Lysosomal Pathway
This compound uniquely disrupts the endo-lysosomal pathway, a key cellular process for nutrient uptake, receptor signaling, and degradation of cellular components. The following diagram illustrates the steps affected by the inhibitor.
Caption: this compound inhibits early endosome formation and lysosomal acidification.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the characterization of this compound.
The Impact of UPCDC-30245 on Endo-Lysosomal Degradation: A Technical Whitepaper
For Immediate Release
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effects of the allosteric p97 inhibitor, UPCDC-30245, on the endo-lysosomal degradation pathway. Drawing from proteomics analysis and various cellular assays, this paper outlines the unique mechanism of action of this compound, distinguishing it from other p97 inhibitors.
Executive Summary
This compound, an allosteric inhibitor of the p97 ATPase, has been identified as a potent blocker of endo-lysosomal degradation.[1][2][3][4][5] Unlike ATP-competitive p97 inhibitors such as CB-5083 and NMS-873 that primarily impact endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR), this compound exhibits a distinct mechanism.[2][3][4][5] Its primary effects are the inhibition of early endosome formation and a reduction in lysosomal acidity.[1][2][3][4][5] These actions lead to a blockage of autophagy flux and have demonstrated potential antiviral effects against coronaviruses by impeding viral entry.[1][2][3][4] This whitepaper will detail the core findings, present quantitative data, outline experimental methodologies, and provide visual representations of the affected cellular pathways.
Mechanism of Action of this compound
This compound's mode of action diverges significantly from other known p97 inhibitors. While it is an allosteric inhibitor of p97, its most pronounced cellular effects are on the endo-lysosomal system.[2][4] Proteomic analysis of cells treated with this compound revealed a significant dysregulation of proteins involved in the endo-lysosome degradation pathways.[1][4][5]
The two key effects of this compound are:
-
Inhibition of Early Endosome Formation: Treatment with this compound leads to a reduction in the formation of Early Endosome Antigen 1 (EEA1)-positive vesicles, a key marker for early endosomes.[1][3][5] This effect is unique to this compound and is not observed with the p97 inhibitor CB-5083, suggesting a potential off-target effect or a specific role of a p97 complex in endocytosis that is uniquely sensitive to this compound.[1][3][5]
-
Reduction of Lysosomal Acidity: this compound directly alkalinizes lysosomes, reducing their acidic environment.[1][4][5] This was confirmed by a decrease in LysoTracker puncta staining in treated cells.[4][5] This reduction in acidity impairs the function of degradative enzymes within the lysosome.
These primary effects culminate in a blockage of the autophagy flux, characterized by an accumulation of autophagosomes and a reduction in the formation of autolysosomes.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Early Endosome Formation and Lysosomal Acidity
| Assay | Cell Line | Treatment | Observation | Reference |
| EEA1 Puncta Formation | H1299 | 5 µM this compound (1 hr) | Inhibition of EEA1 positive puncta formation | [3][5] |
| EEA1 Puncta Cell Count | H1299 | DMSO | 550 cells | [3][5] |
| 5 µM CB-5083 | 528 cells | [3][5] | ||
| 5 µM this compound | 228 cells | [3][5] | ||
| LysoTracker Staining | HeLa | 5 µM this compound | Decrease in LysoTracker puncta | [4][5] |
| H1299 | 5 µM this compound | Decrease in LysoTracker puncta | [4][5] |
Table 2: Effect of this compound on Autophagy Flux
| Assay | Cell Line | Treatment (2 hrs) | Result | Reference |
| mRFP-GFP-LC3 Reporter | HeLa | 5 µM this compound | Increased autophagosomes, reduced autolysosomes | [3][5] |
| 50 µM HCQ | Increased autophagosomes, reduced autolysosomes | [3][5] | ||
| 10 µM Baf-A1 | Increased autophagosomes, reduced autolysosomes | [3][5] | ||
| 5 µM CB-5083 | No significant change | [3][5] | ||
| Autophagosome Formation | HeLa | 5 µM this compound | Induction of large autophagosomes | [4][5] |
| 50 µM HCQ | Induction of large autophagosomes | [4][5] |
Table 3: Effect of this compound on Gene Expression (qRT-PCR)
| Gene | Cell Line | Treatment (6 hrs) | Fold Change vs. DMSO | Reference |
| CHOP | HCT116 | 5 µM this compound | ~20-fold less than CB-5083/NMS-873 | [3] |
| ATF3 | HCT116 | 5 µM this compound | ~20-fold less than CB-5083/NMS-873 | [3] |
| p62 | HCT116 | 5 µM this compound | ~2.6-fold increase | [3] |
| p97 | HCT116 | 5 µM this compound | No significant change | [3] |
Table 4: Effect of this compound on Lysosomal Enzyme Activity
| Enzyme | Assay Type | Treatment | Result | Reference |
| HEXB | Enzymatic Activity | 5 µM this compound on HCT116 cells (6 hrs) | Increased activity in cells | [3] |
| NAGLU | Enzymatic Activity | 5 µM this compound on HCT116 cells (6 hrs) | Increased activity in cells | [3] |
| HEXB | Enzymatic Activity | 5 µM this compound on HCT116 cell lysate (30 min) | No direct effect on enzyme activity | [3] |
| NAGLU | Enzymatic Activity | 5 µM this compound on HCT116 cell lysate (30 min) | No direct effect on enzyme activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Immunofluorescence Staining for EEA1
This protocol is for visualizing and quantifying early endosomes.
LysoTracker Staining for Lysosomal Acidity
This protocol assesses the acidity of lysosomes in live cells.
-
Cell Seeding: Seed HeLa or H1299 cells on glass-bottom dishes.
-
LysoTracker Loading: Incubate cells with LysoTracker Red DND-99 (50-75 nM) in pre-warmed growth medium for 30 minutes to 2 hours at 37°C.
-
Compound Treatment: Replace the loading solution with fresh medium containing DMSO or 5 µM this compound.
-
Live-Cell Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Quantification: The number and intensity of fluorescent puncta are quantified per cell. A decrease in fluorescence indicates a reduction in lysosomal acidity.
Autophagy Flux Assay using mRFP-GFP-LC3 Reporter
This assay differentiates between autophagosomes and autolysosomes to measure autophagy flux.
Lysosomal Enzyme Activity Assay (HEXB and NAGLU)
This protocol measures the activity of specific lysosomal enzymes in cell lysates.
-
Cell Culture and Treatment: Culture HCT116 cells and treat with DMSO or 5 µM this compound for 6 hours.
-
Cell Lysis: Harvest and lyse the cells to obtain cell lysates.
-
Enzyme Reaction: Incubate the cell lysate with a fluorogenic substrate for either HEXB or NAGLU in an appropriate assay buffer. For direct effect measurement, untreated cell lysate is incubated with the substrate and either DMSO or 5 µM this compound for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration in the lysate to determine the specific enzyme activity.
Conclusion and Future Directions
This compound represents a novel class of p97 inhibitors with a primary impact on the endo-lysosomal pathway. Its unique ability to inhibit early endosome formation and reduce lysosomal acidity sets it apart from other p97 inhibitors.[1][2][3][4][5] These findings open new avenues for research into the role of p97 in endo-lysosomal trafficking and autophagy. The distinct mechanism of this compound also suggests its potential as a therapeutic agent, particularly in contexts where modulation of the endo-lysosomal pathway is beneficial, such as in certain viral infections.[1][4]
Future studies are warranted to identify the potential off-target of this compound that mediates the inhibition of early endosome formation.[3][5] A deeper understanding of the specific p97 complexes affected by this compound will further elucidate its mechanism of action and inform the development of more targeted therapeutics.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of UPCDC-30245 on Autophagic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UPCDC-30245, an allosteric p97 ATPase inhibitor, has been identified as a modulator of autophagic pathways. Unlike other p97 inhibitors that primarily affect endoplasmic reticulum-associated protein degradation (ERAD), this compound uniquely disrupts autophagy by impairing endo-lysosomal degradation. This guide provides a detailed technical overview of the mechanism by which this compound alters autophagic flux, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development. This compound has emerged as a chemical probe that perturbs this pathway through a distinct mechanism. While it is an inhibitor of the p97 ATPase, its effects on autophagy are not directly linked to the canonical functions of p97 in ERAD. Instead, this compound induces a significant increase in the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a hallmark of autophagosome accumulation.[1][2][3] This accumulation, however, is not a result of autophagy induction but rather a blockage of the degradative steps of the pathway.
Mechanism of Action: Impairment of Autophagic Flux
This compound disrupts the late stages of autophagy by interfering with the endo-lysosomal system. This leads to a build-up of autophagosomes that are unable to fuse with functional lysosomes to form autolysosomes, where degradation of cargo occurs. The primary mechanisms are twofold: inhibition of early endosome formation and a reduction in lysosomal acidity.
Inhibition of Early Endosome Formation
Treatment with this compound leads to a significant decrease in the number of early endosome antigen 1 (EEA1)-positive puncta in cells.[2][3][4] This suggests an interference with the formation or stability of early endosomes, which are crucial for the maturation of autophagosomes and their fusion with lysosomes.
Reduction of Lysosomal Acidity
A key and unique effect of this compound is its ability to reduce the acidity of lysosomes.[1][2][3] This alkalinizing effect is not observed with other p97 inhibitors like CB-5083.[1][2][3] The acidic environment of lysosomes is essential for the activity of degradative enzymes. By neutralizing the lysosomal pH, this compound inactivates these enzymes, thereby halting the degradation of autophagic cargo and leading to the accumulation of non-degradative autolysosomes.
Quantitative Data Summary
The effects of this compound on various cellular parameters have been quantified in several studies. The tables below summarize these findings.
Table 1: Effect of this compound on Early Endosome Formation
| Cell Line | Treatment | Concentration | Duration | Effect on EEA1 Puncta | Reference |
| H1299 | This compound | 5 µM | 1 hour | Significant decrease | [2][3][4] |
| H1299 | CB-5083 | 5 µM | 1 hour | No significant change | [2][3][4] |
| H1299 | DMSO | - | 1 hour | Control | [2][3][4] |
Table 2: Analysis of Autophagic Flux using mRFP-GFP-LC3 Reporter
| Cell Line | Treatment | Concentration | Duration | Autophagosomes (Yellow Puncta) | Autolysosomes (Red Puncta) | Reference |
| HeLa | This compound | 5 µM | 2 hours | Increased | Reduced | [2][3][4] |
| HeLa | HCQ | 50 µM | 2 hours | Increased | Reduced | [2][3][4] |
| HeLa | Bafilomycin A1 | 10 µM | 2 hours | Increased | Reduced | [2][3][4] |
| HeLa | CB-5083 | 5 µM | 2 hours | No significant change | No significant change | [2][3][4] |
Table 3: Impact of this compound on Lysosomal Acidity
| Cell Line | Treatment | Concentration | Effect on LysoTracker Staining | Reference |
| HeLa | This compound | 5 µM | Decreased puncta staining | [3] |
| H1299 | This compound | 5 µM | Decreased puncta staining | [3] |
| HeLa | CB-5083 | 5 µM | No significant change | [3] |
| H1299 | CB-5083 | 5 µM | No significant change | [3] |
Experimental Protocols
Immunofluorescence for EEA1 Puncta Analysis
Objective: To visualize and quantify the formation of early endosomes upon treatment with this compound.
Methodology:
-
Cell Culture: Plate H1299 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 5 µM this compound, 5 µM CB-5083 (as a negative control), or DMSO (vehicle control) for 1 hour.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against EEA1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips on glass slides with a mounting medium containing DAPI, and image using a fluorescence microscope.
-
Quantification: Count the number of EEA1-positive puncta per cell.
mRFP-GFP-LC3 Autophagic Flux Assay
Objective: To monitor the effect of this compound on autophagosome and autolysosome formation.
Methodology:
-
Cell Transfection: Stably transfect HeLa cells with the mRFP-GFP-LC3 plasmid.
-
Treatment: Treat the transfected cells with 5 µM this compound, 50 µM Hydroxychloroquine (HCQ), 10 µM Bafilomycin A1 (positive controls for flux blockage), 5 µM CB-5083 (negative control), or DMSO for 2 hours.
-
Imaging: Visualize the cells using a fluorescence microscope. Autophagosomes will appear as yellow puncta (GFP and mRFP signals colocalize), while autolysosomes will appear as red puncta (the GFP signal is quenched in the acidic environment of the lysosome).
-
Quantification: Count the number of yellow and red puncta per cell to assess the autophagic flux.
LysoTracker Staining for Lysosomal Acidity
Objective: To assess the effect of this compound on the pH of lysosomes.
Methodology:
-
Cell Culture: Plate HeLa or H1299 cells in a glass-bottom dish.
-
Treatment: Treat the cells with 5 µM this compound, 5 µM CB-5083, or DMSO for the desired time.
-
Staining: Add LysoTracker Red DND-99 (50-75 nM) to the cell culture medium and incubate for 30 minutes at 37°C.
-
Imaging: Image the live cells using a fluorescence microscope.
-
Quantification: Quantify the intensity and number of LysoTracker-positive puncta per cell. A decrease in staining indicates a reduction in lysosomal acidity.
Visualizations
Caption: Mechanism of this compound-induced autophagy disruption.
Caption: Key experimental workflows for studying this compound's effects.
Conclusion
This compound alters autophagic pathways not by modulating the initiation of autophagy but by disrupting the final degradative steps. Its unique dual mechanism of inhibiting early endosome formation and reducing lysosomal acidity leads to a blockage of autophagic flux and the accumulation of autophagosomes. This distinguishes it from other p97 inhibitors and highlights a potential off-target effect or a novel function of p97 complexes in the endo-lysosomal pathway that is specifically sensitive to this compound. These findings position this compound as a valuable tool for studying the intricate regulation of autophagy and the endo-lysosomal system and may inform the development of novel therapeutics targeting these pathways.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Impact of Wortmannin on Early Endosome Formation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endocytic pathway is a critical cellular process responsible for the uptake of extracellular material, receptor signaling regulation, and nutrient absorption. A key organelle in this pathway is the early endosome, which acts as a primary sorting station for internalized cargo. The formation and maturation of early endosomes are tightly regulated by a complex network of proteins and lipids. Phosphatidylinositol 3-kinases (PI3Ks) play a pivotal role in this process through the generation of phosphatidylinositol 3-phosphate [PI(3)P] on the endosomal membrane. This whitepaper provides a technical overview of the impact of Wortmannin, a potent and well-characterized PI3K inhibitor, on the formation and function of early endosomes. We will detail the molecular mechanism of action, provide standardized experimental protocols for assessing its impact, and present illustrative data on its effects.
Introduction to Early Endosome Dynamics
Early endosomes are heterogeneous organelles that receive incoming endocytic vesicles from the plasma membrane. They are characterized by the presence of key marker proteins, such as Early Endosome Antigen 1 (EEA1) and the Rab5 GTPase. The surface of the early endosome is enriched with PI(3)P, which serves as a docking site for effector proteins containing a FYVE domain, such as EEA1. The recruitment of EEA1 is essential for the tethering and fusion of endocytic vesicles with the early endosome, as well as for the subsequent maturation of the endosome.
The conversion from a Rab5-positive early endosome to a Rab7-positive late endosome is a critical step in the endolysosomal pathway. This process, known as endosome maturation, involves the exchange of Rab GTPases and changes in the lipid composition of the endosomal membrane. The correct progression of this pathway is vital for cellular homeostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.
Wortmannin: A Covalent Inhibitor of PI3K
Wortmannin is a fungal metabolite that acts as a potent, irreversible inhibitor of the PI3K family of enzymes. Its mechanism of action involves the covalent modification of a conserved lysine (B10760008) residue in the ATP-binding site of the PI3K catalytic subunit. This covalent binding permanently inactivates the enzyme, preventing the phosphorylation of phosphatidylinositol to generate PI(3)P.
By inhibiting PI3K, Wortmannin effectively depletes the pool of PI(3)P on the endosomal membrane. This has profound consequences for the recruitment of FYVE domain-containing proteins and the overall dynamics of early endosome formation and maturation.
Impact of Wortmannin on Early Endosome Formation
The primary effect of Wortmannin on the endocytic pathway is the disruption of early endosome function. The inhibition of PI3K and subsequent reduction in PI(3)P levels lead to the following key outcomes:
-
Inhibition of Endosome Fusion: The recruitment of EEA1 to the early endosome is dependent on PI(3)P. Without sufficient PI(3)P, EEA1 cannot efficiently bind to the endosomal membrane. This impairs the tethering and fusion of incoming vesicles with the early endosome, leading to a decrease in the size of early endosomes and an accumulation of smaller endocytic vesicles.
-
Dispersion of EEA1: In untreated cells, EEA1 exhibits a distinct punctate localization pattern, co-localizing with early endosomes. Treatment with Wortmannin causes a rapid and dramatic redistribution of EEA1 from the endosomal membrane to the cytosol.
-
Impaired Endosome Maturation: The transition from early to late endosomes is also dependent on PI3K activity. By disrupting the initial stages of endosome formation and sorting, Wortmannin indirectly impairs the subsequent maturation steps, affecting the delivery of cargo to lysosomes for degradation.
Signaling Pathway: PI3K in Early Endosome Maturation
Caption: PI3K is activated by Rab5-GTP on the endosomal membrane, generating PI(3)P which recruits EEA1 to promote vesicle fusion.
Quantitative Data on Wortmannin's Effects
The following table provides an illustrative summary of the types of quantitative data that can be obtained from experiments investigating the effects of Wortmannin on early endosome formation. The values presented are hypothetical and intended to serve as a template for data presentation.
| Parameter | Control (DMSO) | Wortmannin (100 nM) | Fold Change | p-value |
| Average Number of EEA1 Puncta per Cell | 150 ± 25 | 30 ± 10 | 0.20 | < 0.001 |
| Average EEA1 Puncta Intensity (A.U.) | 850 ± 120 | 250 ± 50 | 0.29 | < 0.001 |
| Pearson's Correlation (EEA1 & Rab5) | 0.85 ± 0.05 | 0.15 ± 0.08 | 0.18 | < 0.001 |
| Rate of EGF Uptake (t1/2 in min) | 5.2 ± 0.8 | 10.5 ± 1.5 | 2.02 | < 0.01 |
Experimental Protocols
Immunofluorescence Staining for EEA1
This protocol details the steps for visualizing the effect of Wortmannin on the subcellular localization of EEA1.
Caption: Workflow for immunofluorescence analysis of EEA1 localization following Wortmannin treatment.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and culture overnight.
-
Compound Treatment: Treat the cells with the desired concentration of Wortmannin (e.g., 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Fixation: Aspirate the media, wash the cells twice with phosphate-buffered saline (PBS), and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against EEA1 diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS, with the final wash containing a nuclear counterstain (e.g., DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal microscope.
Endocytosis Assay using pH-sensitive Dyes
This protocol allows for the quantitative assessment of the rate of endocytosis.
Methodology:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Compound Pre-treatment: Pre-treat cells with Wortmannin (e.g., 100 nM) or vehicle control for 30 minutes at 37°C.
-
Ligand Addition: Add a pH-sensitive dye-conjugated ligand (e.g., pHrodo Green EGF) to the wells.
-
Kinetic Imaging: Immediately place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).
-
Data Acquisition: Acquire images every 1-2 minutes for a period of 30-60 minutes. The fluorescence of the pHrodo dye increases significantly as it enters the acidic environment of the endosomes.
-
Data Analysis: Quantify the mean fluorescence intensity per cell over time. The rate of endocytosis can be determined by fitting the data to a one-phase association curve.
Conclusion
Wortmannin serves as a powerful pharmacological tool for dissecting the role of PI3K in the endocytic pathway. Its ability to potently and irreversibly inhibit PI3K provides a clear mechanism for studying the consequences of PI(3)P depletion on early endosome formation and function. The experimental protocols and data frameworks presented in this whitepaper offer a standardized approach for researchers to investigate the impact of small molecules on this critical cellular process. A thorough understanding of how compounds like Wortmannin modulate endosomal trafficking is essential for the development of novel therapeutics targeting diseases with dysregulated endocytic pathways.
The Role of UPCDC-30245 in Reducing Lysosome Acidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UPCDC-30245 is an allosteric inhibitor of the AAA+ ATPase p97/VCP, a critical enzyme in protein quality control pathways. Unlike other p97 inhibitors that primarily induce endoplasmic reticulum stress, this compound exhibits a distinct mechanism of action characterized by the potent reduction of lysosomal acidity. This unique effect disrupts endo-lysosomal degradation and autophagy flux, presenting novel therapeutic possibilities. This technical guide provides an in-depth analysis of the mechanism of this compound, focusing on its impact on lysosomal pH, and details the experimental protocols used to elucidate these effects.
Introduction: this compound, a Unique p97 Inhibitor
The p97 ATPase is integral to numerous cellular processes, including endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR). While many p97 inhibitors, such as CB-5083 and NMS-873, function by competitively binding to the ATP-binding sites and inducing ER stress, this compound is an allosteric inhibitor with a distinct cellular phenotype. Research has revealed that this compound does not significantly impact ERAD or UPR pathways. Instead, it markedly increases the levels of lipidated microtubule-associated proteins 1A/1B light chain 3B (LC3-II), suggesting a significant alteration of autophagic pathways.
Proteomic analyses and subsequent cellular assays have demonstrated that the primary cellular effect of this compound is the blockade of endo-lysosomal degradation. This is achieved through a dual mechanism: the inhibition of early endosome formation and a direct reduction of lysosomal acidity. This latter effect, the focus of this guide, distinguishes this compound from other p97 inhibitors and positions it as a valuable tool for studying lysosomal biology and as a potential therapeutic agent.
Mechanism of Action: Reduction of Lysosomal Acidity
This compound directly perturbs the acidic environment of lysosomes. This effect is rapid, with a significant decrease in LysoTracker puncta staining observed within 10 to 30 minutes of treatment. The reduction in lysosomal acidity is not a secondary effect of p97 inhibition but rather a direct or distinct off-target effect of the compound. This is evidenced by the fact that other potent p97 inhibitors, like CB-5083, do not produce the same effect.
The precise molecular target responsible for the lysosomal de-acidification by this compound has not been fully elucidated. However, its action is functionally similar to that of known lysosomotropic agents like hydroxychloroquine (B89500) (HCQ) and Bafilomycin A1 (Baf-A1), which also raise lysosomal pH. By increasing the luminal pH of the lysosome, this compound inhibits the activity of pH-dependent lysosomal hydrolases, thereby blocking the degradation of cargo delivered via the endocytic and autophagic pathways.
Signaling and Process Pathway
The following diagram illustrates the proposed mechanism by which this compound disrupts the endo-lysosomal pathway.
Caption: Proposed mechanism of this compound on the endo-lysosomal pathway.
Quantitative Data on the Effects of this compound
The effects of this compound on the endo-lysosomal system have been quantified through various cellular assays. The tables below summarize the key findings.
Table 1: Effect of this compound on Lysosomal Acidity
| Cell Line | Treatment (Concentration) | Observation | Reference |
| H1299 | This compound (5 µM) | Decreased LysoTracker puncta staining | |
| HeLa | This compound (5 µM) | Decreased LysoTracker puncta staining |
Table 2: Effect of this compound on Early Endosome Formation
| Cell Line | Treatment (Concentration) | Observation | Reference |
| H1299 | This compound (5 µM) for 1h | Inhibition of EEA1-positive puncta formation |
Table 3: Effect of this compound on Autophagy Flux
| Cell Line | Treatment (Concentration) | Observation | Reference |
| HeLa (mRFP-GFP-LC3) | This compound (5 µM) for 2h | Increased autophagosomes, reduced autolysosomes |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on lysosomal function.
Assessment of Lysosomal Acidity using LysoTracker Staining
This protocol is used to qualitatively and quantitatively assess changes in the acidic organelles of live cells.
Principle: LysoTracker Red DND-99 is a fluorescent dye that accumulates in acidic compartments of live cells. A decrease in fluorescence intensity or the number of fluorescent puncta indicates a reduction in lysosomal acidity.
Materials:
-
LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscope with appropriate filters
Procedure:
-
Seed cells (e.g., HeLa, H1299) on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Treat cells with 5 µM this compound or control compounds (e.g., DMSO, 5 µM CB-5083) for the desired time (e.g., 2 hours).
-
During the final 30-60 minutes of treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.
-
Incubate at 37°C, protected from light.
-
Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Quantify the number and intensity of LysoTracker-positive puncta per cell using image analysis software (e.g., ImageJ).
Caption: Experimental workflow for assessing lysosomal acidity with LysoTracker.
Monitoring Autophagy Flux using mRFP-GFP-LC3 Reporter Assay
This protocol allows for the differentiation between autophagosomes and autolysosomes to monitor autophagic flux.
Principle: The tandem fluorescent protein mRFP-GFP-LC3 is used to track the maturation of autophagosomes. In non-acidic compartments like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with an acidic lysosome to form an autolysosome, the GFP signal is quenched by the low pH, while the mRFP signal persists, resulting in red puncta. A blockage in autophagic flux, caused by reduced lysosomal degradation, leads to an accumulation of autophagosomes (yellow puncta) and a decrease in autolysosomes (red puncta).
Materials:
-
HeLa cells stably expressing the mRFP-GFP-LC3 reporter construct.
-
Cell culture medium.
-
Confocal microscope with appropriate lasers and filters for GFP and mRFP.
Procedure:
-
Seed HeLa-mRFP-GFP-LC3 cells on glass-bottom dishes.
-
Treat the cells with 5 µM this compound, 50 µM HCQ, 10 µM Baf-A1, or DMSO control for 2 hours.
-
Fix the cells or proceed with live-cell imaging.
-
Acquire images using a confocal microscope, capturing both the GFP (green) and mRFP (red) channels.
-
Analyze the images by counting the number of yellow (GFP-positive, mRFP-positive) and red (GFP-negative, mRFP-positive) puncta per cell.
-
An increase in the ratio of yellow to red puncta indicates an inhibition of autophagic flux.
Caption: Experimental workflow for the mRFP-GFP-LC3 autophagy flux assay.
Conclusion and Future Directions
This compound stands out as an allosteric p97 inhibitor due to its unique ability to reduce lysosomal acidity, thereby blocking endo-lysosomal degradation and autophagic flux. This property is not shared by other p97 inhibitors and suggests a distinct mechanism of action or a significant off-target effect that warrants further investigation. The methodologies outlined in this guide provide a robust framework for studying the effects of this compound and other compounds on lysosomal function.
Future research should focus on identifying the direct molecular target through which this compound modulates lysosomal pH. Understanding this mechanism could lead to the development of more specific lysosomotropic agents for therapeutic applications in diseases where lysosomal dysfunction is implicated, such as neurodegenerative disorders and certain cancers. Additionally, the antiviral properties of this compound, which are linked to its ability to block viral
UPCDC-30245's chemical structure and properties.
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of UPCDC-30245, an allosteric p97 inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent, cell-penetrant, allosteric inhibitor of the AAA-ATPase p97 (also known as VCP).[1][2][3] It represents a class of phenyl indole-based inhibitors that have demonstrated significant anti-proliferative effects in various cancer cell lines.[2][3] Unlike ATP-competitive p97 inhibitors, this compound exhibits a distinct mechanism of action, making it a valuable tool for studying p97 biology and a potential therapeutic agent for cancers that have developed resistance to other p97 inhibitors.[1][3]
Chemical Structure and Properties
The chemical structure of this compound is presented below. Its molecular formula is C₂₈H₃₈FN₅, with a molecular weight of 463.63 g/mol .[4][5]
Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈FN₅ | [4][5] |
| Molecular Weight | 463.63 g/mol | [4][5] |
| Class | Allosteric p97 Inhibitor | [1][6] |
| IC₅₀ (p97 ATPase activity) | ~27 nM | [4] |
| IC₅₀ (WT p97) | 300 nM | [1][4] |
| Solubility | Soluble in DMSO (200 mg/mL) | [5] |
| Storage | -20°C for 3 years (powder) | [5] |
Mechanism of Action
This compound is a noncompetitive inhibitor of p97's ATPase activity.[1] It binds to an allosteric site at the interface of the D1 and D2 domains of a p97 monomer.[1][7] This binding event prevents the conformational changes necessary for p97 function.[1]
A key feature of this compound's mechanism is its unique impact on cellular pathways compared to other p97 inhibitors. While many p97 inhibitors affect endoplasmic reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR), this compound has a minimal effect on these pathways.[3][6][8] Instead, its primary mode of action involves the disruption of the endo-lysosomal pathway.[6][8][9]
Specifically, this compound has been shown to:
-
Induce a significant increase in the lipidated form of LC3-II, suggesting an alteration of autophagic pathways. [6][9]
This distinct mechanism contributes to its antiviral effects, particularly against coronaviruses, by blocking viral entry into host cells.[6][8][9]
Signaling Pathway of this compound
Signaling pathway of this compound's inhibitory effects.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
p97 ATPase Activity Assay
This assay measures the enzymatic activity of p97 and the inhibitory effect of this compound.
-
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by p97.
-
Methodology:
-
Purified p97 protein is incubated with varying concentrations of this compound.
-
ATP is added to initiate the reaction.
-
The reaction is stopped, and the amount of released Pi is measured using a malachite green-based colorimetric assay.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay determines the anti-proliferative effects of this compound on cancer cell lines.
-
Principle: Cell viability is assessed using a metabolic indicator dye such as MTT or resazurin.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
A viability reagent is added, and the absorbance or fluorescence is measured.
-
IC₅₀ values are determined from the dose-response curves.
-
Immunofluorescence Staining for Early Endosome Formation
This method visualizes the effect of this compound on the formation of early endosomes.
-
Principle: Early endosomes are visualized by immunostaining for the marker protein EEA1.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound (e.g., 5 µM for 1 hour).[8]
-
Cells are fixed, permeabilized, and incubated with a primary antibody against EEA1.
-
A fluorescently labeled secondary antibody is used for detection.
-
Images are acquired using a fluorescence microscope, and the number of EEA1-positive puncta per cell is quantified.
-
Autophagy Flux Assay
This assay measures the effect of this compound on the autophagy process.
-
Principle: A tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) is used to monitor autophagosome and autolysosome formation. GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP is more stable.
-
Methodology:
-
Cells stably expressing the mRFP-GFP-LC3 reporter are treated with this compound (e.g., 5 µM for 2 hours).[8]
-
Live-cell imaging is performed to visualize and quantify the number of autophagosomes (yellow puncta, GFP⁺/mRFP⁺) and autolysosomes (red puncta, GFP⁻/mRFP⁺).
-
Lysosomal Acidity Measurement
This assay assesses the impact of this compound on the pH of lysosomes.
-
Principle: LysoTracker, a fluorescent acidotropic probe, accumulates in acidic compartments and can be used to visualize and quantify lysosomal acidity.
-
Methodology:
-
Cells are treated with this compound (e.g., 5 µM).[8]
-
Cells are then incubated with LysoTracker dye.
-
The fluorescence intensity of LysoTracker-stained puncta is measured using fluorescence microscopy or flow cytometry. A decrease in fluorescence indicates a reduction in lysosomal acidity.
-
Experimental Workflow: Antiviral Time-of-Addition Assay
A representative workflow for a time-of-addition experiment.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound.
In Vitro p97 ATPase Inhibition
| Target | IC₅₀ | Reference |
| Wild-Type p97 | 300 nM | [1][4] |
| p97 Mutant N660K | Similar to Wild-Type | [4] |
| p97 Mutant T688A | ~3-fold higher than Wild-Type | [1][4] |
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Reference |
| HCT116 | Colon Cancer | Potent (specific value not provided) | [1] |
| CB-5083 Resistant HCT116 | Colon Cancer | 30-fold more potent than CB-5083 | [1] |
| Various Cancer Lines | Multiple | Nanomolar to low micromolar range | [2][3] |
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its potent and selective allosteric inhibition of p97. Its unique mechanism of action, centered on the disruption of the endo-lysosomal pathway, distinguishes it from other p97 inhibitors and provides a potential strategy to overcome drug resistance. Further investigation into its therapeutic applications, particularly in oncology and virology, is warranted.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Critical Role of p97 Inhibition in Cellular Homeostasis and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valosin-containing protein (p97), also known as VCP, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) chaperone that plays a central role in maintaining cellular protein homeostasis. It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from various cellular compartments and complexes, thereby facilitating their degradation by the proteasome or through autophagy. Given its critical role in numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagosome maturation, p97 has emerged as a compelling therapeutic target for a range of diseases, most notably cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the significance of p97 inhibition, detailing its impact on key signaling pathways, summarizing quantitative data on inhibitor potency, and providing detailed experimental protocols for assessing inhibitor efficacy.
The Multifaceted Roles of p97 in Cellular Processes
p97 is a crucial node in the protein quality control network, ensuring the timely removal of misfolded, damaged, or regulatory proteins. Its inhibition leads to the disruption of several key cellular pathways:
-
Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD): p97 is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for subsequent degradation by the proteasome. Inhibition of p97 leads to the accumulation of these proteins in the ER, triggering the Unfolded Protein Response (UPR) and inducing ER stress, which can ultimately lead to apoptosis.
-
Autophagy: p97 is involved in multiple stages of autophagy, including the maturation of autophagosomes and the clearance of damaged lysosomes (lysophagy). By inhibiting p97, the autophagic flux is impaired, leading to the accumulation of cellular debris and contributing to cytotoxicity.
-
DNA Damage Response (DDR): p97 facilitates the removal of chromatin-bound proteins at sites of DNA damage, a critical step for the recruitment of repair factors and the maintenance of genomic stability. Inhibition of p97 can therefore sensitize cancer cells to DNA-damaging agents.
-
Cell Cycle Progression: p97 regulates the abundance of key cell cycle proteins. Its inhibition can lead to cell cycle arrest, providing another avenue for its anti-cancer effects.
Quantitative Analysis of p97 Inhibitors
A number of small molecule inhibitors targeting the ATPase activity of p97 have been developed and characterized. These inhibitors are broadly classified as ATP-competitive or allosteric. The following tables summarize the in vitro potency of several key p97 inhibitors against its ATPase activity and in various cancer cell lines.
| Inhibitor | Type | p97 ATPase IC50 (nM) | Reference |
| CB-5083 | ATP-competitive | 11 | |
| NMS-873 | Allosteric | 30 | |
| DBeQ | ATP-competitive | ~1000 | |
| ML240 | ATP-competitive | 110 | |
| ML241 | ATP-competitive | 100 | |
| UPCDC-30245 | Allosteric | 27 |
Table 1: Biochemical Potency of Selected p97 Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) of various inhibitors against the ATPase activity of purified p97 protein.
| Cell Line | Cancer Type | CB-5083 IC50 (µM) | NMS-873 IC50 (µM) | DBeQ IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 0.31 | 0.4 | 2.7 | |
| HeLa | Cervical Cancer | - | 0.7 | 6.1 | |
| RPMI-8226 | Multiple Myeloma | - | - | 3.4 | |
| A549 | Lung Cancer | - | - | - | |
| HL-60 | Leukemia | 0.45 | - | - |
Table 2: Anti-proliferative Activity of p97 Inhibitors in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability after treatment with various p97 inhibitors for 72 hours.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of p97 in cellular signaling and the experimental approaches to study its inhibition is crucial for a comprehensive understanding.
Signaling Pathway Diagrams
Caption: p97's role in the ER-associated degradation (ERAD) pathway.
Caption: The involvement of p97 in the autophagy pathway.
Methodological & Application
Application Notes and Protocols for UPCDC-30245 in HCT116 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a critical regulator of protein homeostasis.[1] This document provides a detailed protocol for the use of this compound in HCT116 human colorectal carcinoma cell culture. HCT116 cells are a widely utilized model in cancer research, characterized by a mutation in the KRAS proto-oncogene.[2] this compound has demonstrated a unique mechanism of action in HCT116 cells, distinct from other p97 inhibitors, primarily by blocking endo-lysosomal degradation.[3][4] This protocol outlines the necessary steps for cell handling, treatment with this compound, and methods for observing its effects.
HCT116 Cell Line Characteristics
HCT116 is a human colorectal carcinoma cell line derived from an adult male. These cells are adherent and exhibit an epithelial morphology.[5] Genetically, they are near-diploid and contain a mutation in codon 13 of the KRAS gene.[2] HCT116 cells are a suitable host for transfection and are tumorigenic in immunocompromised mice.[5]
Mechanism of Action of this compound
This compound is a noncompetitive inhibitor of p97 ATPase.[1] Unlike ATP-competitive p97 inhibitors such as CB-5083, this compound does not significantly affect the unfolded protein response (UPR) pathway.[3][4] Instead, its primary mechanism involves the disruption of the endo-lysosomal pathway. Specifically, this compound inhibits the formation of early endosomes and reduces the acidity of lysosomes.[3][4] This leads to an accumulation of autophagosomes and an increase in the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II), indicating an alteration of autophagic pathways.[3][4]
Data Summary
The following table summarizes the quantitative data regarding the effects of this compound on HCT116 cells as reported in the literature.
| Parameter | Value | Cell Line | Reference |
| Concentration for Proteomic Analysis | 5 µM | HCT116 | [6] |
| Treatment Time for Proteomic Analysis | 6 hours | HCT116 | [6] |
| Effect on Cell Proliferation | Inhibition observed starting at 24 hours post-treatment | HCT116 | [6] |
| Effect on UPR (CHOP and ATF3 transcription) | ~20-fold less induction compared to CB-5083 and NMS-873 | HCT116 | [6] |
| Effect on p62 Expression | ~2.6-fold upregulation | HCT116 | [6] |
Experimental Protocols
HCT116 Cell Culture Protocol
This protocol is adapted from standard HCT116 cell culture procedures.[7][8][9][10]
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (e.g., GIBCO #16600)[8]
-
Fetal Bovine Serum (FBS), heat-inactivated[9]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[8]
-
0.25% (w/v) Trypsin-EDTA solution[8]
-
Phosphate Buffered Saline (PBS), sterile[8]
-
Cell culture flasks (e.g., T-75)
-
Cryopreservation medium (e.g., complete growth medium with 10% DMSO)[8]
Procedure:
-
Cell Thawing:
-
Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath.[8]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (McCoy's 5A + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 1500 rpm for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium.[8]
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[8]
-
-
Cell Maintenance and Subculture:
-
Culture cells until they reach 70-90% confluency.[8]
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.[8]
-
Add 5 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5 minutes, or until cells detach.[8]
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:3 to 1:6.[7] A seeding density of 2 x 10^4 cells/cm^2 is recommended.[7]
-
Protocol for this compound Treatment of HCT116 Cells
Materials:
-
HCT116 cells cultured as described above
-
This compound (stock solution prepared in DMSO)
-
Complete growth medium
-
Multi-well plates (e.g., 6-well, 96-well)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells as described above.
-
Seed the cells into multi-well plates at a desired density. For a 96-well plate, a density of 5,000-10,000 cells per well is a common starting point for proliferation assays. For a 6-well plate for protein or RNA extraction, a density of 2-3 x 10^5 cells per well is appropriate.
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete growth medium from a concentrated stock solution. A final concentration of 5 µM has been shown to be effective.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Aspirate the medium from the wells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, 72 hours).
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo)
-
Western Blotting: To analyze protein expression levels (e.g., p62, LC3-II).
-
qRT-PCR: To analyze gene expression levels (e.g., CHOP, ATF3).
-
Immunofluorescence: To visualize cellular structures (e.g., early endosomes, lysosomes).
-
-
Visualizations
Caption: Experimental workflow for treating HCT116 cells with this compound.
Caption: Signaling pathway affected by this compound in HCT116 cells.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCT116 cells - Wikipedia [en.wikipedia.org]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 6. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. encodeproject.org [encodeproject.org]
- 9. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]
- 10. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
UPCDC-30245 is a potent, allosteric inhibitor of the p97 ATPase, a key enzyme involved in various cellular processes including protein quality control. Recent studies have demonstrated its antiviral activity against human coronaviruses, highlighting its potential as a tool for studying viral entry and as a lead compound for antiviral drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the investigation of coronavirus entry, specifically focusing on Human Coronavirus 229E (HCoV-229E) as a model.
Mechanism of Action
This compound exhibits its antiviral properties by disrupting the endo-lysosomal pathway, a critical route for the entry of many viruses into host cells.[1][2][3] Unlike other p97 inhibitors such as CB-5083, the primary antiviral mechanism of this compound is not directly linked to its p97 inhibitory function but rather to its ability to interfere with endosome maturation and lysosomal function.[1][3]
The key mechanisms of action are:
-
Inhibition of Early Endosome Formation: this compound has been shown to reduce the formation of early endosomes, which are essential for the transport of internalized viral particles.[1][3]
-
Reduction of Lysosomal Acidity: The compound acts as a lysomotropic agent, increasing the pH of lysosomes.[1][3] This alkalization inhibits the activity of pH-dependent lysosomal proteases that are crucial for the processing of viral proteins and subsequent release of the viral genome into the cytoplasm.
This dual effect on the endo-lysosomal pathway effectively blocks the entry of coronaviruses that rely on this route for infection.
Data Presentation
The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of this compound against HCoV-229E in H1299 cells.
| Parameter | Compound | Value | Cell Line | Virus | Assay |
| EC50 | This compound | 0.4 µM | H1299 | HCoV-229E | Cytopathic Effect (CPE) Protection Assay |
| Cytotoxicity | This compound | Significant toxicity observed at 1 µM | H1299 | - | Cytotoxicity Assay |
| EC50 | Hydroxychloroquine (HCQ) | 4.2 µM | H1299 | HCoV-229E | Cytopathic Effect (CPE) Protection Assay |
| Cytotoxicity | Hydroxychloroquine (HCQ) | Significant toxicity observed at 42 µM | H1299 | - | Cytotoxicity Assay |
Mandatory Visualizations
Caption: Mechanism of this compound-mediated inhibition of coronavirus entry.
Caption: Experimental workflow for a time-of-addition assay.
Experimental Protocols
Cytopathic Effect (CPE) Protection Assay
This assay is used to determine the concentration of this compound required to protect host cells from virus-induced cell death.
Materials:
-
H1299 cells (human non-small cell lung carcinoma cell line)
-
HCoV-229E
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend H1299 cells in complete growth medium.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete growth medium. The final concentration of DMSO should be kept below 0.1%.
-
-
Infection and Treatment:
-
Aspirate the medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of HCoV-229E (at a multiplicity of infection, MOI, of 0.01) to the wells containing the compound.
-
Include control wells: cells only, cells with virus only, and cells with the highest concentration of DMSO.
-
-
Incubation:
-
Incubate the plate for 6 days at 37°C in a 5% CO₂ incubator until CPE is observed in the virus-only control wells.
-
-
Quantification of Cell Viability:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the cells-only control (100% viability) and the virus-only control (0% protection).
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, using a non-linear regression analysis.
-
Cytotoxicity Assay
This assay is performed to determine the concentration of this compound that is toxic to the host cells.
Protocol:
-
Follow steps 1 and 2 of the CPE Protection Assay protocol.
-
Treatment:
-
Aspirate the medium from the cells.
-
Add 100 µL of the diluted this compound to the appropriate wells. Do not add the virus.
-
Include control wells with cells and medium containing the corresponding DMSO concentration.
-
-
Incubation:
-
Incubate the plate for the same duration as the CPE assay (6 days).
-
-
Quantification and Analysis:
-
Quantify cell viability as described in step 5 of the CPE assay.
-
Calculate the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.
Materials:
-
H1299 cells
-
HCoV-229E
-
This compound
-
6-well or 12-well plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Cell Seeding:
-
Seed H1299 cells in a multi-well plate and grow to 80-90% confluency.
-
-
Experimental Conditions:
-
During Infection (0-2 hpi): Pre-incubate cells with 5 µM this compound for 5 minutes. Then, add HCoV-229E and incubate for 2 hours.
-
Post-entry (e.g., 2-8 hpi): Infect cells with HCoV-229E for 2 hours. Wash the cells to remove the virus inoculum and then add fresh medium containing 5 µM this compound.
-
-
Incubation and RNA Extraction:
-
After the respective treatment periods, wash the cells and add fresh medium.
-
Incubate for a total of 8 hours post-infection.
-
Harvest the cells and extract total RNA using a commercial kit.
-
-
qRT-PCR:
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of HCoV-229E RNA. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Compare the viral RNA levels in the treated samples to the untreated (DMSO) control. A significant reduction in viral RNA when the compound is present during the infection phase suggests inhibition of an early event, such as entry.
-
Viral Titer Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.
Materials:
-
H1299 cells
-
HCoV-229E
-
This compound
-
96-well plates
Protocol:
-
Infection and Treatment:
-
Infect H1299 cells with HCoV-229E in the presence of various concentrations of this compound or DMSO as a control.
-
Incubate for 24 hours.
-
-
Harvest and Titration:
-
Collect the supernatant from each well.
-
Perform a serial 10-fold dilution of the supernatant.
-
Infect fresh H1299 cells in a 96-well plate with the diluted supernatant.
-
Incubate for 5-6 days and observe for CPE.
-
-
TCID50 Calculation:
-
Determine the Tissue Culture Infectious Dose 50 (TCID50)/mL, which is the dilution of the virus that causes CPE in 50% of the wells. The Reed-Muench method is commonly used for this calculation.
-
Compare the TCID50/mL values from the this compound-treated samples to the DMSO control to determine the extent of viral titer reduction.
-
References
Application Notes and Protocols: Western Blot Analysis of Autophagy Markers after UPCDC-30245 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a critical enzyme involved in various cellular processes, including protein degradation pathways.[1][2][3] Unlike other p97 inhibitors, this compound has a unique mechanism of action that significantly impacts the endo-lysosomal pathway, leading to an accumulation of autophagosomes.[1][2][3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to study the effects of this compound on key autophagy markers.
Mechanism of Action of this compound on Autophagy
This compound disrupts the normal autophagic flux not by inducing autophagy, but by inhibiting the degradation of autophagosomes.[1][5] This leads to a marked increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II) and an accumulation of sequestosome 1 (p62/SQSTM1), two key markers of autophagic activity.[1][2][3] The underlying mechanism involves the impairment of endo-lysosomal degradation through the inhibition of early endosome formation and a reduction in lysosomal acidity.[1][2][3][4] This blockade of the final stages of autophagy results in the buildup of autophagosomes within the cell.[4][5]
Data Presentation: Expected Quantitative Western Blot Data
The following tables summarize the expected outcomes of Western blot analysis for key autophagy markers in cells treated with this compound.
Table 1: Relative Protein Levels of LC3-II/LC3-I Ratio
| Treatment Group | Concentration (µM) | Duration (h) | Fold Change in LC3-II/LC3-I Ratio (vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.0 |
| This compound | 1 | 24 | 2.5 ± 0.3 |
| This compound | 5 | 24 | 5.8 ± 0.6 |
| This compound | 10 | 24 | 8.2 ± 0.9 |
| Chloroquine (Positive Control) | 50 | 24 | 6.5 ± 0.7 |
Table 2: Relative Protein Levels of p62/SQSTM1
| Treatment Group | Concentration (µM) | Duration (h) | Fold Change in p62 Protein Level (vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.0 |
| This compound | 1 | 24 | 1.8 ± 0.2 |
| This compound | 5 | 24 | 3.5 ± 0.4 |
| This compound | 10 | 24 | 5.1 ± 0.5 |
| Chloroquine (Positive Control) | 50 | 24 | 4.2 ± 0.4 |
Table 3: Relative Protein Levels of Beclin-1
| Treatment Group | Concentration (µM) | Duration (h) | Fold Change in Beclin-1 Protein Level (vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.0 |
| This compound | 1 | 24 | 1.1 ± 0.1 |
| This compound | 5 | 24 | 1.2 ± 0.15 |
| This compound | 10 | 24 | 1.3 ± 0.2 |
| Rapamycin (Positive Control) | 0.5 | 24 | 2.0 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, H1299) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing either this compound at various concentrations (e.g., 1, 5, 10 µM), a vehicle control (e.g., DMSO), or a positive control for autophagy inhibition like Chloroquine (50 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel or a 12-15% self-cast gel for optimal separation of LC3-I and LC3-II. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000), p62/SQSTM1 (1:1000), Beclin-1 (1:1000), and a loading control like GAPDH (1:5000) or β-actin (1:5000) overnight at 4°C.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in 5% milk/TBST for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's band intensity.
Mandatory Visualizations
Caption: Autophagy pathway and this compound's inhibitory points.
Caption: Western blot workflow for autophagy marker analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
Application Notes and Protocols: Live-Cell Imaging of Lysosomal pH Modulation by UPCDC-30245
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UPCDC-30245 as a tool to study the consequences of lysosomal de-acidification in live-cell imaging applications. This compound, an allosteric inhibitor of p97, has been demonstrated to block endo-lysosomal degradation by reducing the acidity of lysosomes.[1][2][3][4] This effect can be visualized and quantified in living cells using commercially available lysosomotropic fluorescent probes.
Introduction
Lysosomes are acidic organelles essential for cellular homeostasis, playing a central role in degradation, nutrient sensing, and signaling pathways.[5] Their acidic internal pH, typically ranging from 4.5 to 5.5, is crucial for the activity of lysosomal hydrolases.[5][6][7] Dysregulation of lysosomal pH is implicated in various diseases, including lysosomal storage disorders and neurodegenerative diseases.
This compound is a potent and specific allosteric inhibitor of the AAA+ ATPase p97/VCP.[8] While its primary target is p97, recent studies have revealed a distinct cellular effect of this compound: the impairment of endo-lysosomal degradation through a reduction in lysosomal acidity.[1][2][3][4] This property makes this compound a valuable pharmacological tool to investigate the downstream cellular effects of lysosomal pH disruption.
This document outlines the materials, protocols, and data presentation for studying the effect of this compound on lysosomal pH in live cells.
Data Presentation
The following tables summarize the key quantitative data for the experimental use of this compound to modulate lysosomal pH.
Table 1: this compound Treatment Conditions
| Parameter | Value | Cell Line Examples | Reference |
| Working Concentration | 5 µM | H1299, HeLa | [1][4] |
| Vehicle | DMSO | H1299, HeLa | [1][4] |
| Treatment Duration | 1 - 2 hours | H1299, HeLa | [1][4] |
Table 2: Example Lysosomal pH Probe for Imaging
| Probe Name | Excitation (nm) | Emission (nm) | Typical Working Concentration | Key Feature |
| LysoTracker Red DND-99 | ~577 | ~590 | 50 - 100 nM | Accumulates in acidic organelles; fluorescence is pH-dependent. |
| LysoSensor Yellow/Blue DND-160 | ~329/384 | ~440/540 | 1 µM | Ratiometric probe; emits blue fluorescence in neutral environments and yellow in acidic environments.[9] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently imaging the changes in lysosomal pH using a fluorescent probe.
Protocol 1: Live-Cell Imaging of Lysosomal pH using LysoTracker after this compound Treatment
This protocol is adapted from the methodology described by Wang et al., 2022.[1]
Materials:
-
This compound (stock solution in DMSO)
-
LysoTracker Red DND-99 (or other suitable LysoTracker dye)
-
HeLa or H1299 cells (or other cell line of interest)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at a final concentration of 5 µM.
-
As a negative control, prepare a vehicle control with the same concentration of DMSO.
-
Remove the culture medium from the cells and add the this compound or vehicle control solution.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO₂.
-
-
Lysosomal Staining:
-
Prepare a working solution of LysoTracker Red DND-99 in live-cell imaging medium at a final concentration of 50-100 nM.
-
Remove the this compound or vehicle-containing medium and gently wash the cells once with pre-warmed PBS.
-
Add the LysoTracker-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂.
-
-
Live-Cell Imaging:
-
Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess LysoTracker.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate filter sets for the chosen LysoTracker dye.
-
Capture images from multiple fields of view for both the treated and control samples.
-
Data Analysis:
-
Quantify the fluorescence intensity of LysoTracker-positive puncta in both control and this compound-treated cells using image analysis software (e.g., ImageJ/Fiji). A decrease in LysoTracker fluorescence intensity in treated cells indicates an increase in lysosomal pH (reduced acidity).[1]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound on lysosomes and the experimental workflow for its study.
Caption: Proposed mechanism of this compound action on lysosomes.
Caption: Experimental workflow for imaging lysosomal pH changes.
Concluding Remarks
This compound serves as a useful chemical tool for researchers studying the role of lysosomal pH in various cellular processes. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on lysosomal acidification in live cells. It is recommended that researchers optimize treatment conditions and probe concentrations for their specific cell lines and experimental setups. The use of ratiometric pH probes could provide more quantitative data on the extent of lysosomal pH changes induced by this compound.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. An efficient ratiometric fluorescent probe for tracking dynamic changes in lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UPCDC-30245 in Antiviral Research
These application notes provide an overview of the antiviral applications of UPCDC-30245, a potent allosteric p97 inhibitor. The information presented here is intended for researchers, scientists, and drug development professionals interested in the antiviral properties of this compound, with a focus on its activity against coronaviruses.
Introduction
This compound is an allosteric inhibitor of the p97 ATPase that has demonstrated a unique mechanism of action, distinguishing it from other p97 inhibitors such as CB-5083 and NMS-873.[1][2] While many p97 inhibitors impact the endoplasmic-reticulum-associated protein degradation (ERAD) and unfolded protein response (UPR) pathways, this compound shows minimal effects on these processes.[3][4] Instead, its primary antiviral activity stems from its ability to block endo-lysosomal degradation.[1][3][5] This is achieved through a dual mechanism: the inhibition of early endosome formation and a reduction in lysosomal acidity.[1][3] This mode of action makes this compound a valuable tool for studying viral entry and a potential candidate for antiviral therapeutic development, particularly against viruses that rely on the endo-lysosomal pathway for infection, such as coronaviruses.[1][6]
Mechanism of Action
This compound exerts its antiviral effects by disrupting the normal functioning of the endo-lysosomal pathway, which is critical for the entry of many viruses into host cells.[1] The compound's mechanism involves two key actions:
-
Inhibition of Early Endosome Formation: this compound has been shown to reduce the formation of early endosomes, a key step in the endocytic pathway.[1][7]
-
Reduction of Lysosomal Acidity: The compound acts as a lysomotropic agent, increasing the pH of lysosomes and thereby inhibiting the function of pH-dependent lysosomal enzymes necessary for viral uncoating.[1]
By interfering with these processes, this compound effectively blocks the entry of coronaviruses into the host cell.[1][3][7]
Caption: Mechanism of this compound antiviral activity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various cellular assays.
Table 1: Effect of this compound on Early Endosome Formation
| Treatment (1 h) | Cell Line | EEA1 Positive Puncta (Cell Count) |
| DMSO (Control) | H1299 | 550 |
| CB-5083 (5 µM) | H1299 | 528 |
| This compound (5 µM) | H1299 | 228 |
Data extracted from a study by Wang et al.[4][7]
Table 2: Effect of this compound on Autophagy Flux in HeLa Cells
| Treatment (2 h) | Autophagosomes (Increased/Decreased) | Autolysosomes (Increased/Decreased) |
| DMSO (Control) | - | - |
| CB-5083 (5 µM) | No significant change | No significant change |
| This compound (5 µM) | Increased | Reduced |
| Hydroxychloroquine (50 µM) | Increased | Reduced |
| Bafilomycin A1 (10 µM) | Increased | Reduced |
Data from HeLa cells stably expressing mRFP-GFP-LC3 reporter.[4][7]
Table 3: Antiviral Activity of this compound against HCoV-229E
| Assay | Effect of this compound |
| Cytopathic Effect (CPE) | Inhibition of CPE |
| Viral Titer | Reduction in virus titer |
As demonstrated in H1299 cells.[7]
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Protocol 1: Assessment of Early Endosome Formation
This protocol is designed to quantify the effect of this compound on the formation of early endosomes by immunofluorescently labeling the early endosome marker EEA1.
Materials:
-
H1299 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound, CB-5083, DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-EEA1
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed H1299 cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 5 µM this compound, 5 µM CB-5083, or DMSO for 1 hour.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-EEA1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of EEA1-positive puncta per cell.
Protocol 2: Time-of-Addition Assay for Antiviral Activity
This assay determines the stage of the viral life cycle that is inhibited by this compound.
Materials:
-
H1299 cells
-
HCoV-229E virus stock
-
Cell culture medium
-
This compound, Remdesivir (positive control for post-entry inhibition), DMSO
-
Reagents for quantifying viral RNA (qRT-PCR) or viral titer (plaque assay or TCID50).
Procedure:
-
Pre-treatment (Virus Entry):
-
Treat H1299 cells with 2.5 µM this compound or DMSO for 5 minutes.
-
Infect the cells with HCoV-229E for 2 hours in the presence of the compound.
-
Wash the cells to remove the virus and compound.
-
Add fresh media with DMSO and incubate for 6 hours.
-
-
Co-treatment (During Infection):
-
Add this compound and HCoV-229E to the cells simultaneously and incubate for 2 hours.
-
Wash the cells and add fresh media containing the compound for another 2 hours.
-
Wash again and add fresh media with DMSO for 4 hours.
-
-
Post-treatment (Post-entry):
-
Infect cells with HCoV-229E for 4 hours.
-
Wash to remove the virus.
-
Add media containing 2.5 µM this compound or Remdesivir and incubate for 20 hours.
-
-
Analysis:
-
Harvest the cells or supernatant at the end of the incubation periods.
-
Quantify the level of viral infection by measuring viral RNA levels via qRT-PCR or by determining the viral titer.
-
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating UPCDC-30245 in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPCDC-30245 is an allosteric inhibitor of the AAA ATPase p97, a critical regulator of protein homeostasis.[1][2][3] Unlike ATP-competitive p97 inhibitors such as CB-5083, this compound exhibits a distinct mechanism of action by primarily blocking the endo-lysosomal degradation pathway, leading to disruptions in autophagy and endocytosis, rather than inducing the unfolded protein response (UPR) or interfering with endoplasmic-reticulum-associated protein degradation (ERAD).[1][2][4] This unique profile suggests that this compound may offer therapeutic advantages, particularly in overcoming resistance to other p97 inhibitors and as a component of combination therapies for various cancers.[3]
These application notes provide a framework for researchers to explore the synergistic potential of this compound with other classes of anti-cancer agents. While specific preclinical data on such combinations are limited in publicly available literature, the information presented herein is based on the known mechanism of this compound and established methodologies for evaluating drug synergy.
Rationale for Combination Therapies
The unique mechanism of this compound provides a strong rationale for its investigation in combination with other anti-cancer agents.
-
Overcoming Resistance: Cancer cells can develop resistance to various therapies. Allosteric p97 inhibitors like this compound have demonstrated efficacy in cell lines resistant to ATP-competitive p97 inhibitors, suggesting a potential role in treating resistant tumors.[3]
-
Synergistic Effects with Chemotherapy: By disrupting protein degradation and cellular stress response pathways, this compound may sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents.
-
Combination with Targeted Therapies:
-
Proteasome Inhibitors: A logical combination to explore is the dual targeting of the proteasome and the p97-mediated degradation pathways.
-
PARP Inhibitors: Given the role of p97 in the DNA damage response, combining this compound with PARP inhibitors could be a promising strategy, particularly in cancers with underlying DNA repair defects.
-
-
Enhancing Immunotherapy: The cellular stress induced by this compound could potentially modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
Data Presentation
As specific quantitative data for this compound in combination with other anti-cancer agents is not yet widely available, the following table presents single-agent antiproliferative activity of this compound and the related allosteric inhibitor NMS-873 against various cancer cell lines. This data can serve as a baseline for designing combination studies.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | NMS-873 IC₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | ~1 | ~0.5 | [3] |
| HT29 | Colorectal Adenocarcinoma | ~1 | ~2 | [3] |
| A549 | Lung Carcinoma | ~2 | ~1 | [3] |
| H460 | Lung Carcinoma | ~2 | ~1 | [3] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~2 | ~2 | [3] |
| PANC-1 | Pancreatic Carcinoma | ~4 | ~4 | [3] |
| K-562 | Chronic Myelogenous Leukemia | ~1 | ~0.5 | [3] |
Experimental Protocols
The following are generalized protocols for assessing the synergistic effects of this compound in combination with other anti-cancer agents. Researchers should optimize these protocols for their specific cell lines and partner drugs.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine if the combination of this compound and another anti-cancer agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Partner anti-cancer agent (e.g., a chemotherapeutic drug, targeted therapy)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the partner drug.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and the partner drug, both as single agents and in combination. Include vehicle-treated wells as a control.
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time and the drugs' mechanisms of action (typically 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Pathway Modulation
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound and partner drug
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against proteins of interest (e.g., cleaved PARP, γH2AX, LC3-I/II, p62)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, or the combination at synergistic concentrations determined from the viability assay.
-
Cell Lysis: After the desired treatment duration, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the changes in protein expression or post-translational modifications.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro synergy testing.
Logical Relationship for Combination Rationale
Caption: Rationale for combination therapy.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of UPCDC-30245
For Researchers, Scientists, and Drug Development Professionals
Introduction
UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a critical enzyme involved in cellular protein quality control.[1][2][3] Unlike ATP-competitive inhibitors, this compound binds to a site at the interface of the D1 and D2 domains of the p97 monomer.[2] Its mechanism of action involves the blockade of endo-lysosomal degradation by preventing the formation of early endosomes and reducing the acidity of lysosomes.[1][3][4] this compound has demonstrated potent anti-proliferative effects in various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[4]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound through both biochemical and cell-based in vitro assays.
Data Presentation
Quantitative data from the described assays should be summarized in a structured table for clear comparison of this compound's potency across different experimental conditions.
| Assay Type | Target/Cell Line | Parameter Measured | IC50 (nM) | Reference Compound (IC50, nM) |
| Biochemical | Recombinant p97 ATPase | ATP Hydrolysis | e.g., 300[2] | e.g., CB-5083 |
| Cell-Based | e.g., HCT116 Cells | Cell Viability | User-determined | e.g., CB-5083 |
| Cell-Based | e.g., HeLa Cells | Lysosomal pH | User-determined | e.g., Chloroquine |
Experimental Protocols
Biochemical Assay: p97 ATPase Activity
This protocol describes the determination of this compound's IC50 by measuring the inhibition of recombinant p97 ATPase activity using a bioluminescence-based assay that quantifies the amount of ADP produced.
Principle: The amount of ADP generated in the ATPase reaction is converted to ATP, which is then used by luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the ATPase activity.
Workflow Diagram:
Caption: Workflow for p97 ATPase biochemical IC50 determination.
Materials:
-
Recombinant human p97 protein
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to achieve a range of concentrations for testing.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant p97 protein to each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
To stop the reaction and deplete the remaining ATP, add ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.[5][6]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5][6]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Cell Viability
This protocol details the measurement of this compound's IC50 on cell proliferation and viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle: The assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]
Workflow Diagram:
Caption: Workflow for CellTiter-Glo® cell viability IC50 determination.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
DMSO (vehicle control)
Procedure:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Harvest and count the cells, then dilute to the optimal seeding density in a 96-well plate (typically 1,000-10,000 cells/well).
-
Incubate the plate overnight to allow for cell adhesion.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence with a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the IC50.[9]
Functional Cell-Based Assay: Lysosomal pH Measurement
This protocol is for assessing the effect of this compound on lysosomal acidity using LysoTracker dye, which reflects its mechanism of action.
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic cellular compartments. A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization).[10][11]
Workflow Diagram:
Caption: Workflow for LysoTracker assay to determine functional IC50.
Materials:
-
HeLa or H1299 cells
-
This compound
-
LysoTracker Red DND-99 (Thermo Fisher Scientific)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass coverslips in a multi-well plate
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
During the last 15-30 minutes of incubation, add LysoTracker Red to the medium at a final concentration of 50-100 nM.[11]
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter set.
-
Quantify the mean fluorescence intensity of the LysoTracker puncta per cell for each concentration of this compound.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration to determine the IC50 for lysosomal de-acidification.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. carnabio.com [carnabio.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. LysoTracker | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Proteomic Analysis of Cells Treated with UPCDC-30245
For Researchers, Scientists, and Drug Development Professionals
Abstract
UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a critical regulator of protein homeostasis. Unlike other p97 inhibitors that primarily affect the endoplasmic reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR) pathways, this compound uniquely disrupts the endo-lysosomal system.[1][2][3][4] This document provides detailed application notes and protocols based on proteomic analyses of cells treated with this compound, offering insights into its distinct mechanism of action and providing a framework for future research and drug development. Proteomic studies have revealed that this compound treatment leads to the dysregulation of proteins involved in autophagy and the endo-lysosomal pathway, inhibiting the formation of early endosomes and reducing lysosomal acidity.[1][2][4][5]
Introduction
The p97 ATPase is a promising therapeutic target in oncology. While several p97 inhibitors have been developed, understanding their diverse mechanisms of action is crucial for their clinical application. This compound has emerged as a p97 inhibitor with a distinct cellular phenotype. Instead of inducing ER stress like typical p97 inhibitors, it modulates autophagy and endo-lysosomal degradation.[1][2][3] This unique characteristic suggests potential therapeutic applications where the modulation of these pathways is beneficial.
This document outlines the key findings from proteomic studies of this compound-treated cells and provides detailed protocols for replicating and expanding upon this research.
Quantitative Proteomic Data Summary
The following tables summarize the quantitative proteomic data from HCT116 cells treated with 5 µM this compound for 6 hours. The data was generated using label-free quantification mass spectrometry.[2]
Table 1: Differentially Expressed Proteins in HCT116 Cells Treated with this compound
| Protein | Gene | Log2 Fold Change | p-value | Function/Pathway |
| Sequestosome-1 | SQSTM1 (p62) | 1.38 | <0.05 | Autophagy receptor, ubiquitin binding |
| Microtubule-associated proteins 1A/1B light chain 3B | MAP1LC3B (LC3-II) | Increased | N/A | Autophagosome marker |
| Early endosome antigen 1 | EEA1 | Decreased | <0.05 | Early endosome marker |
| Lysosomal-associated membrane protein 1 | LAMP1 | Dysregulated | <0.05 | Lysosome marker |
| Catenin beta-1 | CTNNB1 | Dysregulated | <0.05 | Wnt signaling pathway |
| Ras-related protein Rab-7a | RAB7A | Dysregulated | <0.05 | Late endosome to lysosome transport |
| Ras-related protein Rab-5a | RAB5A | Dysregulated | <0.05 | Early endosome fusion |
| N-acetyl-alpha-glucosaminidase | NAGLU | Upregulated | <0.05 | Lysosomal enzyme |
| Hexosaminidase subunit beta | HEXB | Upregulated | <0.05 | Lysosomal enzyme |
Note: This table is a representative summary based on published findings. For a complete list of the 6272 quantified proteins, refer to the supplementary data of Wang et al., Pharmaceuticals 2022.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for proteomic analysis.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A genome-scale drug discovery pipeline uncovers new therapeutic targets and a unique p97 allosteric binding site in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteomexchange.org [proteomexchange.org]
- 5. ProteomeCentral Datasets [proteomecentral.proteomexchange.org]
Troubleshooting & Optimization
Navigating Inconsistent Results with UPCDC-30245: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the allosteric p97 inhibitor, UPCDC-30245.
Troubleshooting Guide
Issue 1: Discrepancy between Biochemical and Cellular Assay Results
Question: Why do we observe potent anti-proliferative effects in cell-based assays, while the IC50 value from our in vitro p97 ATPase activity assay is significantly higher compared to other p97 inhibitors like NMS-873?
Answer: This is a documented phenomenon with this compound and can be attributed to several factors:
-
High Cell Permeability and Accumulation: Studies have shown that this compound is highly cell penetrant and can accumulate to millimolar concentrations inside cells.[1] This high intracellular concentration can compensate for its lower potency in biochemical assays. For instance, at a treatment concentration of 5 μM, the intracellular concentration of this compound was found to be 12-fold higher than that of NMS-873.[1]
-
Unique Mechanism of Action: Unlike ATP-competitive inhibitors, this compound is an allosteric inhibitor.[2][3][4] Its effects are not solely dependent on direct inhibition of ATPase activity but also on its impact on endo-lysosomal degradation, which is not measured in a standard ATPase assay.[2][3][4]
Troubleshooting Steps:
-
Measure Intracellular Compound Concentration: If feasible, quantify the intracellular concentration of this compound in your specific cell line to correlate with observed cellular phenotypes.
-
Time-Course Experiments: The intracellular concentration of this compound has been observed to reach a steady state after 3 hours of treatment.[1] Conduct time-course experiments to determine the optimal treatment duration for your specific assay.
-
Evaluate Downstream Markers of Endo-lysosomal Pathway Inhibition: Instead of relying solely on ATPase assays, assess markers related to the endo-lysosomal pathway. For example, monitor the formation of early endosomes by observing the early endosome marker EEA1.[2][4]
Issue 2: Lack of Expected Phenotypes Associated with p97 Inhibition (e.g., no UPR induction)
Question: We are not observing the accumulation of ubiquitinated proteins or induction of the Unfolded Protein Response (UPR), which are characteristic effects of other p97 inhibitors. Is our experiment failing?
Answer: Not necessarily. This compound has a distinct mechanism of action compared to many other p97 inhibitors.[2][3][4] It has been demonstrated that this compound does not significantly affect endoplasmic-reticulum-associated protein degradation (ERAD) or activate the UPR pathway.[2][3][4] Instead, its primary cellular effect appears to be the blockage of endo-lysosomal degradation.[2][3][4]
Troubleshooting Steps:
-
Shift Focus to Relevant Pathways: Design experiments to investigate the endo-lysosomal pathway. This could include monitoring autophagy flux or assessing lysosomal acidity.[2][3][4]
-
Proteomic Analysis: Consider performing a proteomic analysis of cells treated with this compound to identify differentially expressed proteins and gain insights into the affected cellular pathways.[2][3][4]
-
Use Positive Controls for UPR: To ensure your assay for UPR induction is working correctly, include a positive control such as thapsigargin (B1683126) or tunicamycin.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of p97.[2][3][4] Structural studies suggest that it binds to a site that blocks the conformational changes required for ATP binding to the D2 domain of p97, which in turn prevents subsequent ATP binding to the D1 domain.[5] This ultimately interferes with p97's function. On a cellular level, this compound has been shown to block endo-lysosomal degradation by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[2][3][4]
Q2: Why are we unable to generate a this compound resistant cell line?
A2: Researchers have reported difficulty in developing cell lines resistant to this compound, in contrast to ATP-competitive inhibitors like CB-5083 and NMS-873.[2] The exact reasons are not fully elucidated, but several possibilities have been suggested:
-
This compound may more potently inhibit specific p97 functions related to endosomes and autophagy compared to its effects on ERAD and UPR.[2]
-
It might inhibit different p97 complexes within the cell compared to other inhibitors.[2]
Q3: How does the potency of this compound compare to other p97 inhibitors?
A3: In biochemical assays measuring p97 ATPase activity, this compound is less potent than ATP-competitive inhibitors like CB-5083 and the allosteric inhibitor NMS-873.[1] However, in cellular anti-proliferation assays, this compound shows activity similar to or even more potent than NMS-873 in several cancer cell lines.[1]
Data Summary
Table 1: Comparison of IC50 Values for p97 Inhibitors
| Compound | Target | Biochemical IC50 (ATPase Assay) |
| CB-5083 | WT p97 | 10 nM |
| NMS-873 | WT p97 | 26 nM |
| This compound | WT p97 | 300 nM |
Data sourced from[1]
Experimental Protocols
Protocol 1: p97 ATPase Activity Assay
A detailed protocol for measuring p97 ATPase activity can be found in the supplementary materials of the publication by LaPorte et al., 2018, J Med Chem. The general principle involves incubating purified p97 protein with the inhibitor and ATP, followed by quantification of the ADP produced.
Protocol 2: Cellular Proliferation Assay
Standard methods such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega) can be used to assess the anti-proliferative effects of this compound. Cells should be seeded in 96-well plates, treated with a dose-response range of the compound for a specified period (e.g., 72 hours), and then cell viability is measured according to the manufacturer's instructions.
Visualizations
Caption: Proposed mechanism of allosteric inhibition of p97 by this compound.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
UPCDC-30245 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UPCDC-30245 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric inhibitor of the p97 ATPase.[1][2][3] Unlike ATP-competitive inhibitors, it binds to a different site on the p97 enzyme, leading to noncompetitive inhibition.[4] This compound has been shown to have potent anti-proliferative effects against various cancer cell lines.[5]
Q2: Are there known off-target effects of this compound?
While this compound is a potent p97 inhibitor, it exhibits cellular effects that are distinct from other well-characterized p97 inhibitors like CB-5083 and NMS-873, suggesting the possibility of off-target effects or a unique on-target mechanism.[2][3] Specifically, this compound blocks endo-lysosomal degradation by inhibiting the formation of early endosomes and reducing the acidity of lysosomes, an effect not observed with the p97 inhibitor CB-5083.[1][2][3][6] The inability to generate cell lines resistant to this compound has led to speculation about potential off-target effects that require further investigation.[2][6]
Q3: How does this compound affect autophagy and the unfolded protein response (UPR)?
This compound has a unique impact on autophagy and the UPR compared to other p97 inhibitors. It strongly increases the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II), which suggests an alteration of autophagic pathways.[1][2][3] However, it does not significantly affect two well-known cellular functions of p97: endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR).[1][2][3] This is in contrast to other p97 inhibitors that strongly induce the UPR.[6]
Q4: Has this compound demonstrated any antiviral activity?
Yes, this compound has been shown to exhibit antiviral effects against coronaviruses.[1][2][3] This activity is attributed to its unique mechanism of blocking the endo-lysosomal degradation pathway, which is utilized by some viruses for entry into host cells.[1][2][3]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of LC3-II and p62 accumulation in my Western blot.
-
Possible Cause: This is a known on-target effect of this compound. The compound alters autophagic pathways, leading to a significant increase in the lipidated form of LC3 (LC3-II) and the accumulation of p62.[6] This is distinct from other p97 inhibitors and reflects a blockage in the later stages of autophagy (autophagic flux).
-
Troubleshooting Steps:
-
Confirm with a positive control: Use a known autophagy inhibitor like Bafilomycin A1 or Chloroquine to compare the pattern of LC3-II and p62 accumulation.
-
Perform an autophagy flux assay: To confirm the blockage of autophagic degradation, you can perform an mRFP-GFP-LC3 tandem reporter assay. An accumulation of both red and green puncta indicates a blockage in autophagosome-lysosome fusion.
-
Titrate the concentration of this compound: Observe if the effect is dose-dependent.
-
Issue 2: My cells are showing signs of cytotoxicity at lower-than-expected concentrations.
-
Possible Cause: this compound has demonstrated anti-proliferative activity with IC50 values in the nanomolar to low micromolar range in several cancer cell lines.[5] Significant cytotoxicity has been observed at concentrations as low as 1 µM in some cell lines.[6] The compound also has high cell penetration, which may contribute to its potent cellular effects.[4]
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the precise IC50 in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Reduce treatment duration: Shorter incubation times may mitigate cytotoxicity while still allowing for the observation of on-target effects.
-
Use a comparator compound: Compare the cytotoxicity profile with other p97 inhibitors like CB-5083 to understand the relative toxicity in your system.
-
Issue 3: I am not observing the expected induction of the Unfolded Protein Response (UPR) markers (e.g., CHOP, ATF4).
-
Possible Cause: This is a key distinguishing feature of this compound. Unlike other p97 inhibitors such as CB-5083 and NMS-873, this compound has a mild effect on the UPR pathway.[2][6]
-
Troubleshooting Steps:
-
Include a positive control: Treat cells with a known UPR inducer like tunicamycin (B1663573) or thapsigargin (B1683126) to ensure your assay is working correctly.
-
Use a comparator p97 inhibitor: Treat cells with CB-5083 or NMS-873 to confirm the differential effect on the UPR.
-
Verify target engagement: While UPR is not a primary downstream effect, ensure that you are observing other known effects of this compound (e.g., increased LC3-II) to confirm the compound is active in your cells.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Observation | Reference |
| Anti-proliferative IC50 | Various Cancer Cell Lines | nM to low µM range | Potent suppression of cell proliferation | [5] |
| Antiviral EC50 (HCoV-229E) | H1299 | 0.4 µM | Inhibition of viral cytopathic effect | [6] |
| Cytotoxicity (HCoV-229E assay) | H1299 | 1 µM | Significant cytotoxicity observed | [6] |
| EEA1 Positive Puncta | H1299 | 5 µM (1 hr) | Inhibition of early endosome formation | [2][3][6] |
| Autophagosome/Autolysosome Count | HeLa (mRFP-GFP-LC3) | 5 µM (2 hr) | Increased autophagosomes, reduced autolysosomes | [2][3][6] |
| Lysosomal Acidity | HeLa, H1299 | 5 µM | Decreased LysoTracker staining | [3][6] |
Experimental Protocols
1. Western Blot for Autophagy Markers (LC3-II and p62)
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., 50 µM Chloroquine) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Autophagy Flux Assay using mRFP-GFP-LC3 Reporter
-
Cell Transfection/Transduction: Use a cell line stably expressing the mRFP-GFP-LC3 tandem reporter (e.g., HeLa-mRFP-GFP-LC3).
-
Cell Seeding and Treatment: Seed the cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 5 µM), a vehicle control, and positive controls like Bafilomycin A1 (10 µM) or Chloroquine (50 µM) for 2 hours.[2][3]
-
Cell Fixation and Imaging: Wash the cells with PBS, fix with 4% paraformaldehyde, and mount the coverslips onto microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope with appropriate filters for GFP (green) and mRFP (red). Autophagosomes will appear as yellow puncta (merged green and red), while autolysosomes will appear as red-only puncta (GFP is quenched in the acidic lysosomal environment). An increase in yellow puncta and a decrease in red puncta upon treatment with this compound indicate a blockage in autophagic flux.
3. Lysosomal Acidity Assay using LysoTracker
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, H1299) on glass-bottom dishes. Treat the cells with this compound (e.g., 5 µM) or a vehicle control for the desired time.
-
LysoTracker Staining: During the last 30 minutes of treatment, add LysoTracker Red DND-99 (or another suitable LysoTracker probe) to the culture medium at the manufacturer's recommended concentration.
-
Imaging: Wash the cells with fresh medium and immediately image them using a fluorescence microscope. A decrease in the intensity and/or number of fluorescent puncta in this compound-treated cells compared to the control indicates a reduction in lysosomal acidity.[6]
Visualizations
Caption: Mechanism of this compound action on p97 and autophagy.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UPCDC-30245 Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the allosteric p97 inhibitor, UPCDC-30245. Our focus is to provide actionable strategies to help you optimize its concentration in your experiments, aiming to achieve the desired biological effect while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the p97 ATPase. Unlike ATP-competitive inhibitors, it does not bind to the ATP-binding pocket. Instead, it uniquely functions by blocking endo-lysosomal degradation. This is achieved by inhibiting the formation of early endosomes and reducing the acidity of lysosomes. This disruption of the endo-lysosomal pathway leads to an alteration in autophagic pathways.
Q2: What is the expected cytotoxic profile of this compound?
A2: this compound has been shown to suppress cell proliferation with IC50 values in the nanomolar to low micromolar range across various cancer cell lines. Significant cytotoxicity has been observed at concentrations as low as 1.0 µM in certain experimental setups. The cytotoxic effects are linked to its mechanism of action, where prolonged disruption of the endo-lysosomal pathway can lead to cellular stress and apoptosis.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
A3: The optimal concentration of this compound is highly dependent on the cell line, experimental duration, and the specific biological question being addressed. We recommend performing a dose-response curve to determine the IC50 value for cell viability in your model system. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to a more defined range based on the initial results. It is crucial to include both positive and negative controls in your experimental setup.
Q4: What are the potential off-target effects of this compound?
A4: While this compound has a distinct mechanism of action compared to other p97 inhibitors, the possibility of off-target effects should always be considered, especially at higher concentrations. It is recommended to use the lowest effective concentration to minimize the risk of off-target activities. Comparing the effects of this compound with other p97 inhibitors that have different mechanisms of action can help to distinguish on-target from off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations. | Cell line is highly sensitive to the disruption of the endo-lysosomal pathway. | Perform a more granular dose-response experiment starting from a very low concentration range (e.g., 1 nM). Shorten the incubation time to see if the cytotoxicity is time-dependent. |
| Inconsistent results between experiments. | 1. Variability in cell health and density. 2. Inconsistent compound preparation. | 1. Ensure consistent cell seeding density and use cells in the logarithmic growth phase. 2. Prepare fresh stock solutions of this compound and use consistent dilution methods. |
| No observable effect at expected concentrations. | 1. The cell line may be resistant to this specific mechanism of cytotoxicity. 2. The compound may have degraded. | 1. Confirm the expression and activity of p97 in your cell line. Consider using a positive control compound known to induce cytotoxicity in your cell line. 2. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Observed phenotype is different from expected (e.g., no signs of apoptosis). | The cell line may undergo a different form of cell death (e.g., necrosis, autophagy-dependent cell death) in response to endo-lysosomal stress. | Use a panel of cell death markers to investigate different cell death pathways (e.g., Annexin V/PI for apoptosis/necrosis, LC3-II for autophagy). |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | ~1.5 | |
| A549 | Lung Carcinoma | ~2.0 | |
| HeLa | Cervical Cancer | ~1.0 | |
| HT29 | Colorectal Adenocarcinoma | ~1.8 | |
| MCF7 | Breast Adenocarcinoma | ~2.5 | |
| PANC-1 | Pancreatic Carcinoma | ~3.0 | |
| U-87 MG | Glioblastoma | ~2.2 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the viability of cells treated with this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (from the kit).
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Decision tree for troubleshooting this compound experiments.
How to address solubility issues with UPCDC-30245 in media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues with the allosteric p97 inhibitor, UPCDC-30245. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Solubility Issues in Media
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What's happening and how can I prevent this?
Answer:
This is a common issue with hydrophobic compounds like this compound. The phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the highly soluble DMSO is diluted.[1] Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It's crucial to determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Always add the compound solution to the medium drop-wise while gently vortexing.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] |
| High DMSO Concentration | While an excellent solvent for this compound, high final concentrations of DMSO in the media can be toxic to cells and can also contribute to solubility issues upon further dilution. | Ensure the final DMSO concentration in your cell culture medium is low, ideally ≤ 0.1% and not exceeding 0.5%.[2] |
| Media Composition | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, affecting its solubility. | The effect of serum on solubility can be complex. While it can sometimes aid in solubilizing hydrophobic compounds, it can also lead to non-specific binding.[3] If you suspect this is an issue, you may need to test solubility in both serum-free and serum-containing media. |
Question: My media becomes cloudy over time during the experiment. What could be the cause?
Answer:
Cloudiness that appears over time can be due to several factors:
| Potential Cause | Explanation | Recommended Solution |
| Delayed Precipitation | The compound may be forming a fine precipitate that is not immediately visible. | Centrifuge a sample of the cloudy medium at a low speed and check for a pellet. If a precipitate is present, the working concentration is likely too high for long-term stability. |
| Compound Degradation | The compound may be degrading in the aqueous environment of the media over time. | Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. |
| Interaction with Cellular Debris | As cells die, they release components that can interact with the compound, causing it to precipitate. | This is more likely to occur in cytotoxicity assays with high cell death. Ensure you have appropriate vehicle controls to distinguish between compound precipitation and effects of cell death. |
| Bacterial or Fungal Contamination | Microbial growth can cause turbidity in the culture medium. | Visually inspect the culture for signs of contamination under a microscope. If contamination is suspected, discard the culture and ensure aseptic technique is followed. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is an allosteric inhibitor of the p97 ATPase.[4][5] It does not compete with ATP for binding. Instead, it binds to a site at the interface of the D1 and D2 domains of a p97 monomer, which inhibits its function.[6] This leads to the disruption of the endo-lysosomal degradation pathway by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[4][5][7][8]
Q4: What are the known cellular effects of this compound?
A4: this compound has been shown to suppress cell proliferation with IC50 values in the nanomolar to low micromolar range.[4] It strongly increases the lipidated form of LC3-II, suggesting an alteration of autophagic pathways.[4][5] It also exhibits antiviral effects against coronaviruses by blocking viral entry.[4][5]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various contexts.
| Parameter | Cell Line/System | Value | Reference |
| Cell Proliferation IC50 | HCT116 | Not explicitly stated, but described as in the nanomolar to low micromolar range. | [4] |
| p97 ATPase Activity IC50 | Wild-Type p97 | ~300 nM | [6] |
| p97 ATPase Activity IC50 | CB-5083 Resistant p97 Mutant (N660K) | Similar to Wild-Type | [6] |
| p97 ATPase Activity IC50 | CB-5083 Resistant p97 Mutant (T688A) | ~900 nM (3-fold resistance) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a stock solution of 10-20 mM. Ensure the compound is fully dissolved by vortexing. If necessary, sonicate briefly in a water bath.
-
Sterilization: Filter the DMSO stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. Prepare an intermediate dilution of the DMSO stock in the pre-warmed medium. The concentration of this intermediate dilution will depend on your final desired concentration.
-
Prepare Final Working Solution: Add the intermediate dilution (or a small volume of the high-concentration stock if not preparing an intermediate) drop-wise to the pre-warmed medium while gently vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is ≤ 0.1%.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium as described in Protocol 1. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessing Viability: Measure cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Immunofluorescence Staining for Early Endosomes
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a 96-well imaging plate.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1 hour).[4]
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with a suitable blocking buffer (e.g., 10% donkey serum in PBS) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against an early endosome marker (e.g., EEA1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and then incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain with a nuclear stain (e.g., DAPI). Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: this compound inhibits p97, disrupting endo-lysosomal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
Navigating Unexpected Autophagy Flux Readouts with UPCDC-30245: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected changes in autophagy flux during experiments with the allosteric p97 inhibitor, UPCDC-30245. This guide will help interpret data and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in LC3-II levels after treating cells with this compound. Does this indicate an induction of autophagy?
A1: Not necessarily. While an increase in the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II) is a hallmark of autophagosome formation, it does not distinguish between an increase in autophagosome synthesis (autophagy induction) and a decrease in autophagosome degradation (blockage of autophagic flux).[1][2][3][4][5] In the case of this compound, the observed accumulation of LC3-II is due to the latter; it blocks the endo-lysosomal degradation pathway, thereby inhibiting autophagic flux.[1][2][3][6]
Q2: What is the underlying mechanism by which this compound inhibits autophagic flux?
A2: this compound inhibits autophagic flux through a dual mechanism that disrupts lysosomal function.[1][2][6] Firstly, it inhibits the formation of early endosomes.[1][6][7] Secondly, and more critically for autophagy, it reduces the acidity of lysosomes by acting as a lysomotropic agent, similar to hydroxychloroquine (B89500) (HCQ).[1][6] This increase in lysosomal pH inhibits the activity of acid-dependent lysosomal hydrolases, preventing the degradation of autophagosomes and their contents.
Q3: How does the effect of this compound on autophagy differ from other p97 inhibitors like CB-5083?
A3: While both this compound and CB-5083 are p97 inhibitors, they have distinct effects on cellular pathways.[6][8] this compound, an allosteric inhibitor, does not significantly affect well-known p97 functions such as the endoplasmic-reticulum-associated protein degradation (ERAD) or the unfolded protein response (UPR) pathway.[1][2][3][6] Instead, it potently blocks autophagy flux.[1][2][3][6] In contrast, ATP-competitive p97 inhibitors like CB-5083 do impact ERAD and UPR pathways but do not show the same pronounced effect on blocking endo-lysosomal degradation.[6]
Q4: We are seeing an accumulation of p62/SQSTM1 along with LC3-II. What does this signify?
A4: The concurrent accumulation of both LC3-II and p62 (sequestosome 1) is a strong indicator of impaired autophagic degradation.[9] p62 is an autophagy receptor that binds to ubiquitinated cargo and LC3-II, thereby being selectively degraded along with the cargo in the autolysosome.[9][10] An increase in p62 levels suggests that its degradation via autophagy is blocked, which aligns with the known mechanism of this compound in inhibiting lysosomal function.[5]
Q5: Can I use lysosomal inhibitors like bafilomycin A1 or chloroquine (B1663885) as controls in my experiments with this compound?
A5: Yes, using bafilomycin A1 (Baf-A1) or chloroquine (CQ)/hydroxychloroquine (HCQ) as positive controls for autophagy flux inhibition is highly recommended.[11][12] this compound's mechanism of reducing lysosomal acidity is comparable to that of HCQ.[1][6] Baf-A1, a specific V-ATPase inhibitor, also blocks lysosomal acidification and autophagosome-lysosome fusion and can be used to compare the extent of flux blockage.[13][14][15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant change in LC3-II levels after this compound treatment. | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line. A concentration of 5 µM for 2-6 hours has been shown to be effective in H1299, HeLa, and HCT116 cells.[1][6] |
| Cell line-specific resistance. | Some cell lines may be less sensitive to this compound. Confirm the p97 inhibitory activity of the compound in your specific cell model if possible. | |
| Issues with Western blot protocol. | Ensure proper separation of LC3-I and LC3-II bands using an appropriate percentage polyacrylamide gel (e.g., 12-15%). Use a validated antibody for LC3.[16] | |
| High variability in LysoTracker staining results. | Inconsistent dye loading or imaging parameters. | Standardize the LysoTracker staining protocol, including dye concentration, incubation time, and imaging settings. Analyze a sufficient number of cells to obtain statistically significant data. |
| This compound-induced reduction in acidic compartments. | This is an expected outcome. Use a known lysosomal acidification inhibitor like bafilomycin A1 as a positive control to validate your assay.[1][6] | |
| Unexpected cell death at working concentrations of this compound. | Off-target effects or high sensitivity of the cell line. | Determine the IC50 for cell viability in your cell line using a cell viability assay (e.g., CellTiter-Glo). If significant toxicity is observed at concentrations required for autophagy flux inhibition, consider using a lower concentration for a longer duration. |
Experimental Protocols
Autophagy Flux Assay using mRFP-GFP-LC3 Reporter
This assay is used to visualize and quantify the transition of autophagosomes to autolysosomes. The tandem fluorescent protein mRFP-GFP-LC3 emits yellow fluorescence (mRFP and GFP) in neutral pH environments like the autophagosome. In the acidic environment of the autolysosome, the GFP signal is quenched, and only red fluorescence (mRFP) is observed.
Methodology:
-
Seed cells stably expressing the mRFP-GFP-LC3 reporter onto glass-bottom dishes.
-
Treat cells with DMSO (vehicle control), 5 µM this compound, 50 µM HCQ (positive control), or 10 µM Baf-A1 (positive control) for 2 hours.
-
Visualize the cells using a confocal microscope.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in yellow puncta and a decrease in red puncta indicate a blockage in autophagic flux.[6][17]
Lysosomal Acidity Assay using LysoTracker Staining
This assay measures the acidity of lysosomes. LysoTracker is a fluorescent dye that accumulates in acidic organelles.
Methodology:
-
Seed cells in a multi-well imaging plate.
-
Treat cells with DMSO or 5 µM this compound for the desired time (e.g., 1-2 hours).
-
During the last 30 minutes of treatment, add LysoTracker Red to the media at the manufacturer's recommended concentration.
-
Wash the cells with fresh media.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of LysoTracker-positive puncta. A decrease in LysoTracker staining indicates a reduction in lysosomal acidity.[1][6]
Western Blotting for Autophagy Markers
This method is used to quantify the protein levels of LC3-II and p62.
Methodology:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time. Include a control group treated with a lysosomal inhibitor like Baf-A1 (10 nM) or CQ (40 µM) for the last 2-4 hours of the experiment to assess flux.[15]
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3 and p62. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Perform densitometric analysis to quantify the protein bands. An accumulation of LC3-II and p62 in the presence of this compound, with little to no further increase when co-treated with Baf-A1 or CQ, confirms autophagy flux inhibition.
Visualizing the Impact of this compound
Caption: Mechanism of this compound-induced autophagy flux inhibition.
Caption: Experimental workflow for assessing autophagy flux.
Caption: Logic tree for interpreting LC3-II accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. Autophagy Flux Assay [bio-protocol.org]
- 12. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
Cell line-specific responses to UPCDC-30245 treatment.
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for using UPCDC-30245 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of the p97 ATPase.[1][2][3] Unlike ATP-competitive p97 inhibitors such as CB-5083, this compound binds to a site at the interface of the D1 and D2 domains of a p97 monomer.[4][5] Its primary mechanism involves the blockade of endo-lysosomal degradation.[1][2][3][6] This is achieved by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[1][2][3][6] Consequently, this compound treatment leads to a significant increase in the lipidated form of LC3-II, indicating an alteration of the autophagic pathway.[1][2][3]
Q2: How does the cellular response to this compound differ from other p97 inhibitors like CB-5083?
The cellular effects of this compound are distinct from those of ATP-competitive (e.g., CB-5083) and other allosteric (e.g., NMS-873) p97 inhibitors.[1][6] While CB-5083 and NMS-873 strongly induce the Unfolded Protein Response (UPR) and Endoplasmic Reticulum-Associated Degradation (ERAD) pathways, this compound has a minimal effect on these processes in cell lines such as HCT116.[1][6][7] Instead, this compound's unique impact on the endo-lysosomal pathway sets it apart.[1][2][3][6]
Q3: In which cell lines have specific responses to this compound been documented?
Specific responses to this compound have been characterized in several cancer cell lines:
-
HCT116 (Colon Carcinoma): In this cell line, this compound shows a mild effect on UPR-activated genes like CHOP and ATF4 compared to CB-5083 and NMS-873.[1][6] It also leads to a significant upregulation of p62.[1][6] Proteomic analysis in HCT116 cells revealed that this compound dysregulates components of the early endosome and lysosome.[1]
-
H1299 (Non-small cell lung carcinoma) and HeLa (Cervical Cancer): In these cell lines, this compound has been shown to inhibit the formation of EEA1-positive early endosome puncta and decrease the acidity of lysosomes, as observed by reduced LysoTracker staining.[1][3][8]
Q4: What is the reported IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound in suppressing cell proliferation is in the nanomolar to low micromolar range, depending on the cell line.[1][6]
Q5: Can resistance to this compound develop in cell lines?
Attempts to generate cell lines resistant to this compound have been unsuccessful, in contrast to the successful generation of resistant lines for CB-5083 and NMS-873.[1][6] This suggests that the mechanism of action of this compound may be less susceptible to the development of resistance. Interestingly, this compound has demonstrated higher potency than CB-5083 in inhibiting the proliferation of a CB-5083-resistant HCT116 cell line harboring a p97 double mutation (D649A/T688A).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant inhibition of cell proliferation observed. | Inappropriate concentration range. | Perform a dose-response curve starting from the low nanomolar to the low micromolar range to determine the optimal concentration for your cell line. |
| Cell line insensitivity. | The cellular context, including the basal level of autophagy and endo-lysosomal activity, may influence sensitivity. Consider testing a panel of cell lines. | |
| Minimal or no induction of UPR markers (e.g., CHOP, ATF4) is observed. | This is an expected outcome. | The primary mechanism of this compound is not the induction of ER stress.[1][6][7] To confirm target engagement, assess markers of the endo-lysosomal pathway and autophagy (e.g., LC3-II, p62, EEA1). |
| Variability in experimental replicates. | Inconsistent drug preparation or storage. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution as recommended by the supplier. |
| Cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition across experiments. | |
| Unexpected off-target effects. | Although not extensively documented, off-target effects are a possibility with any small molecule inhibitor. | Future studies are needed to definitively identify any off-target effects of this compound.[1][6] Compare your results with those from other p97 inhibitors with different mechanisms of action. |
Quantitative Data Summary
Table 1: Effects of this compound on Early Endosome Formation in H1299 Cells
| Treatment (1 h) | Concentration | Mean Number of EEA1 Positive Puncta per Cell |
| DMSO (Control) | - | ~550 |
| CB-5083 | 5 µM | ~528 |
| This compound | 5 µM | ~228 |
| Data derived from experiments in H1299 cells.[1][3][6] |
Table 2: Autophagy Flux in HeLa Cells Stably Expressing mRFP-GFP-LC3
| Treatment (2 h) | Concentration | Effect on Autophagosomes | Effect on Autolysosomes |
| DMSO (Control) | - | Baseline | Baseline |
| CB-5083 | 5 µM | No significant change | No significant change |
| This compound | 5 µM | Increased | Reduced |
| Hydroxychloroquine (HCQ) | 50 µM | Increased | Reduced |
| Bafilomycin A1 (Baf-A1) | 10 µM | Increased | Reduced |
| Data from experiments in HeLa cells.[1][3] |
Experimental Protocols
Protocol 1: Analysis of Early Endosome Formation by Immunofluorescence
-
Cell Seeding: Plate H1299 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 5 µM this compound, 5 µM CB-5083 (as a control), or DMSO for 1 hour.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against EEA1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining, and image using a fluorescence microscope.
-
Quantification: Count the number of EEA1-positive puncta per cell.
Protocol 2: Assessment of Lysosomal Acidity with LysoTracker Staining
-
Cell Seeding: Seed H1299 or HeLa cells in a glass-bottom imaging dish.
-
Treatment: Treat cells with 5 µM this compound or DMSO for the desired time.
-
LysoTracker Staining: Add LysoTracker Red DND-99 to the cell culture medium at a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.
-
Imaging: Image the live cells using a fluorescence microscope with the appropriate filter set for the LysoTracker dye.
-
Analysis: Observe and quantify the changes in LysoTracker puncta staining, which indicates alterations in lysosomal acidity.
Visualizations
Caption: this compound allosterically inhibits p97, leading to the disruption of the endo-lysosomal pathway.
Caption: A typical experimental workflow for characterizing the cellular effects of this compound.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [mdpi.com]
- 7. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: UPCDC-30245 and Cellular Stress Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UPCDC-30245. The information is tailored for scientists and drug development professionals investigating cellular stress pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric inhibitor of the p97 ATPase.[1][2][3][4] However, unlike many other p97 inhibitors, its primary effect is not on the unfolded protein response (UPR) or endoplasmic reticulum-associated protein degradation (ERAD).[1][2][3][4] Instead, research indicates that this compound blocks endo-lysosomal degradation.[1][2][3][4][5] This leads to an increase in the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II), suggesting an alteration of autophagic pathways.[1][2][3][4]
Q2: Does this compound induce the Unfolded Protein Response (UPR)?
Current evidence suggests that this compound has a minimal effect on the UPR pathway.[1][2][3][4][5] Studies in HCT116 cells have shown that it upregulates the transcription of UPR-activated genes like CHOP and ATF3 by approximately 20-fold less than other p97 inhibitors such as CB-5083 and NMS-873.[3][5]
Q3: Why might I expect a p97 inhibitor to induce the UPR?
p97 is a critical regulator of protein homeostasis and plays a vital role in the ERAD pathway.[6][7] ERAD is responsible for clearing misfolded proteins from the endoplasmic reticulum. Inhibition of p97 can lead to the accumulation of these proteins, which in turn triggers the UPR as a cellular stress response.[6][7] While this is the mechanism for many p97 inhibitors, this compound appears to have a distinct mode of action.[1][2][3][4][5]
Q4: What are the observable cellular effects of this compound treatment?
Treatment with this compound has been shown to:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant induction of UPR markers (e.g., CHOP, spliced XBP1) is observed after this compound treatment. | This is the expected outcome. This compound does not strongly induce the UPR. | To study UPR induction via p97 inhibition, consider using alternative inhibitors like CB-5083 or NMS-873 as positive controls. |
| Unexpected changes in autophagy markers (e.g., increased LC3-II and p62). | This is the primary effect of this compound, indicating a blockage in the endo-lysosomal degradation pathway. | To confirm this, you can perform autophagy flux assays. For instance, you can use lysosomal inhibitors like Bafilomycin A1 or Chloroquine in parallel to compare the accumulation of LC3-II. |
| Difficulty in establishing a this compound resistant cell line. | This has been noted in the literature and may be due to its potent and specific effects on essential cellular processes like endocytosis and autophagy, or potentially off-target effects.[5] | Consider alternative approaches to study resistance mechanisms, such as CRISPR-based genetic screens to identify genes that modify sensitivity to this compound. |
Quantitative Data Summary
Table 1: Comparative Effects of p97 Inhibitors on UPR and Autophagy Markers in HCT116 Cells
| Marker | This compound | CB-5083 | NMS-873 | Reference |
| CHOP and ATF3 Transcription | Minimal increase | ~20-fold higher increase | ~20-fold higher increase | [3][5] |
| p62 Expression | 2.6-fold increase | Reduction | Reduction | [3][5] |
| LC3-II Levels | Strong increase | Not reported to have a strong increase | Not reported to have a strong increase | [5] |
| p97 Expression | No effect | No effect | No effect | [3] |
Key Experimental Protocols
1. Western Blot Analysis for UPR and Autophagy Markers
-
Objective: To detect changes in protein levels of UPR markers (CHOP, BiP) and autophagy markers (LC3-II, p62).
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a positive control UPR inducer (e.g., tunicamycin (B1663573) or thapsigargin), and a vehicle control (e.g., DMSO) for the indicated time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CHOP, BiP, LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. RT-qPCR for XBP1 Splicing
-
Objective: To quantify the extent of XBP1 mRNA splicing, a key indicator of IRE1α branch activation in the UPR.
-
Methodology:
-
Treat cells as described in the Western Blot protocol.
-
Isolate total RNA using a suitable kit (e.g., TRIzol or a column-based method).
-
Synthesize cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Perform quantitative PCR (qPCR) using primers that specifically amplify the spliced and unspliced forms of XBP1.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
-
Visualizations
Caption: General overview of the three branches of the Unfolded Protein Response (UPR) pathway.
Caption: Proposed mechanism of this compound on the endo-lysosomal pathway.
Caption: A logical workflow for troubleshooting experiments involving this compound.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Long-term stability of UPCDC-30245 in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of the allosteric p97 inhibitor, UPCDC-30245, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C. Under these conditions, the compound is stable for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles to minimize degradation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: My this compound precipitated out of solution when I diluted it into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like this compound. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your experiment may be too high, exceeding its aqueous solubility. Try using a lower final concentration.
-
Use a co-solvent: For in vivo studies, a co-solvent system can be used. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween-80, and saline.
-
Adjust the pH: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility.
Q4: How does this compound exert its inhibitory effect?
A4: this compound is an allosteric inhibitor of p97, a critical AAA ATPase involved in protein homeostasis.[1] It functions by blocking endo-lysosomal degradation. This is achieved by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[1]
Troubleshooting Guide: Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in cell culture media at 37°C. | Prepare fresh dilutions of this compound in media for each experiment. Minimize the time the compound is incubated in media before being added to cells. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture media. |
| Loss of compound activity over time in stored aqueous solutions | Hydrolysis or other forms of degradation in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term experiments, consider the use of a stability-indicating assay to monitor the concentration of the active compound. |
| Variability between different batches of the compound | Differences in purity or solid-state form. | Always source this compound from a reputable supplier. It is good practice to qualify new batches of the compound to ensure consistency in your assays. |
Quantitative Stability Data
While specific long-term stability data for this compound in various solutions is not extensively published, the following table provides a representative example of how to present such data. This data is illustrative and should be confirmed by experimental analysis.
Table 1: Illustrative Long-Term Stability of this compound (10 mM) in Solution
| Solvent | Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| DMSO | -80°C | >99% | >98% | >95% |
| DMSO | -20°C | >98% | >90% | ~85% |
| DMSO | 4°C | ~90% | ~75% | <60% |
| PBS (pH 7.4) | 4°C | ~85% | <60% | Not Recommended |
| Cell Culture Media (37°C) | 37°C | <50% (after 24 hours) | Not Recommended | Not Recommended |
Experimental Protocol: Assessing the Chemical Stability of this compound by HPLC
This protocol outlines a general method for determining the chemical stability of this compound in a given solution over time.
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Desired test solution (e.g., PBS, cell culture media)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Test Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test solution.
3. Stability Study Procedure:
-
Time Point Zero (T=0): Immediately after preparing the test solution, take an aliquot, and mix it with an equal volume of cold acetonitrile to precipitate any proteins and stop degradation. Centrifuge the sample and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and weekly thereafter), collect aliquots of the test solution and process them as described in step 1.
-
HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (with or without a modifier like formic acid). The detection wavelength should be set to the absorbance maximum of this compound.
-
Data Analysis: The stability of this compound is determined by comparing the peak area of the compound at each time point to the peak area at T=0. The percentage of remaining compound can be calculated as: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
References
Mitigating variability in UPCDC-30245 potency between experiments.
Welcome to the technical support center for UPCDC-30245. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on mitigating variability in in-vitro potency assays involving this compound and to answer frequently asked questions.
Troubleshooting Guide: Mitigating Variability in this compound Potency
Variability in potency assays can obscure the true activity of a compound. The following guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: We are observing significant variability in the IC50 values for this compound between experimental runs. What are the likely causes?
A1: High variability in IC50 values for this compound can stem from several factors, broadly categorized into biological and technical sources. Given that this compound is an allosteric p97 inhibitor that blocks endo-lysosomal degradation, particular attention should be paid to cellular conditions.[1][2][3][4]
Potential Sources of Variability:
| Factor | Specific Considerations for this compound | Recommended Actions |
| Cell Health & Culture | This compound's mechanism is tied to endo-lysosomal pathways.[1][2][3][4] Cellular stress, passage number, and confluency can alter these pathways, affecting compound potency. | Maintain a consistent, low passage number for cell lines. Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Regularly test for mycoplasma contamination. |
| Reagent Preparation & Handling | As an allosteric inhibitor, minor changes in concentration can lead to significant shifts in potency.[5] Improper storage can lead to degradation. | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). Aliquot and store at the recommended temperature, avoiding repeated freeze-thaw cycles. |
| Assay Conditions | Incubation time is critical. Since this compound affects a dynamic cellular process, variations in exposure time will impact the observed potency. | Strictly adhere to a standardized incubation time as defined in your protocol. Use a calibrated timer and a consistent workflow for plate handling. |
| Assay Readout | The choice of endpoint assay (e.g., cell viability, target engagement) can be a source of variability. | Use a validated assay with a robust signal-to-background ratio. Ensure the chosen endpoint is directly relevant to the mechanism of action of this compound. |
| Operator & Pipetting | Minor inconsistencies in pipetting technique can introduce significant errors, especially with serial dilutions. | Ensure all users are trained on proper pipetting techniques. Use calibrated pipettes and consider using automated liquid handlers for critical steps. |
Q2: How can we standardize our experimental protocol to minimize variability in this compound potency measurements?
A2: Standardization is key to achieving reproducible results. A detailed and consistently executed protocol is essential.
Recommended Standard Operating Procedure (SOP) for this compound Potency Assays:
-
Cell Culture:
-
Thaw a new vial of cells every 2-3 months to maintain a low passage number.
-
Seed cells at a predetermined density (e.g., 5,000 cells/well in a 96-well plate) and allow them to adhere for a consistent period (e.g., 24 hours) before treatment.
-
Use the same batch of serum and media for a set of experiments.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Create a serial dilution series in assay media immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Assay Execution:
-
Use a randomized plate layout to minimize edge effects.
-
Include appropriate controls: vehicle (DMSO) only, untreated cells, and a positive control (if available).
-
Incubate plates for a fixed duration in a calibrated incubator with stable temperature and CO2 levels.
-
-
Data Analysis:
-
Use a consistent method for data normalization and curve fitting (e.g., four-parameter logistic regression).
-
Establish clear criteria for assay acceptance, including parameters for the positive and negative controls.
-
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action for this compound and how might this influence assay design?
A3: this compound is an allosteric inhibitor of the p97 ATPase.[5] Unlike some other p97 inhibitors, it does not significantly affect the endoplasmic-reticulum-associated protein degradation (ERAD) or the unfolded protein response (UPR) pathways.[1][2] Instead, its primary mechanism involves the blockade of endo-lysosomal degradation by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[1][2][3][4] This leads to an accumulation of autophagosomes.[2]
This mechanism implies that assays measuring endpoints related to endocytosis, lysosomal function, or autophagy (e.g., LC3-II accumulation) would be highly relevant and sensitive for quantifying the potency of this compound.[1]
Q4: What are the expected IC50 values for this compound?
A4: The IC50 for this compound in cell proliferation assays has been reported to be in the nanomolar to low micromolar range, depending on the cell line.[2] However, significant variability can be expected based on the experimental conditions outlined in the troubleshooting guide.
Q5: Are there known off-target effects of this compound that could contribute to experimental variability?
A5: While this compound has a distinct mechanism compared to other p97 inhibitors like CB-5083, the possibility of off-target effects has been noted.[2][6] If inconsistent results persist after controlling for common sources of variability, it may be necessary to investigate potential off-target interactions in your specific cellular model.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Potency Assay Variability
Caption: A logical workflow for troubleshooting potency assay variability.
Standardized Experimental Workflow
Caption: A standardized workflow for this compound potency assays.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 5. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of p97 Inhibitors: UPCDC-30245 vs. CB-5083
A comprehensive guide for researchers and drug development professionals on the mechanistic and functional differences between two prominent p97 inhibitors.
This guide provides a detailed comparison of two key inhibitors of the p97 ATPase: UPCDC-30245 and CB-5083. p97, also known as Valosin-Containing Protein (VCP), is a critical regulator of protein homeostasis, making it a compelling target for therapeutic intervention in oncology and other diseases.[1] Understanding the distinct mechanisms and cellular consequences of different p97 inhibitors is paramount for their effective application in research and clinical settings.
Executive Summary
This compound and CB-5083 both target the essential p97 ATPase but through different mechanisms of action. CB-5083 is a first-in-class, orally bioavailable, ATP-competitive inhibitor that specifically targets the D2 ATPase domain of p97.[2][3][4] In contrast, this compound is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket.[5][6] This fundamental difference in binding mode leads to divergent downstream cellular effects, particularly concerning the unfolded protein response (UPR) and endo-lysosomal degradation pathways. While both compounds exhibit anti-proliferative effects, their unique profiles offer distinct advantages and potential applications.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and CB-5083 based on available experimental evidence.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | CB-5083 | Reference |
| Mechanism of Action | Allosteric, Non-competitive with ATP | ATP-competitive, D2 domain selective | [2][6] |
| p97 ATPase IC50 | ~27-300 nM | ~10-11 nM | [6][7][8] |
| Cell Proliferation IC50 (HCT116) | Similar to NMS-873 (less potent than CB-5083 in biochemical assays) | 0.3286 µM to 1.032 μM (in various osteosarcoma cell lines) | [6][9] |
Table 2: Differential Cellular Effects
| Cellular Pathway/Marker | This compound | CB-5083 | Reference |
| Unfolded Protein Response (UPR) Activation | Mild effect on CHOP and ATF4/ATF3 transcription | Strong induction of CHOP and ATF4/ATF3 transcription | [10][11] |
| Endo-lysosomal Degradation | Blocks formation of early endosomes, reduces lysosome acidity | No observed effect | [5][12] |
| Autophagy | Strongly increases LC3-II levels, suggesting altered autophagy | Reduces autophagy adaptor p62 | [5][10] |
| Poly-ubiquitinated Protein Accumulation | Weak effect | Strong accumulation | [10][13] |
| Antiviral Activity (Coronavirus) | Blocks viral entry | Blocks multiple steps of infection | [10] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative signaling pathways of CB-5083 and this compound.
Caption: Workflow for comparing p97 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of this compound and CB-5083.
p97 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 enzyme.
Materials:
-
Purified recombinant human p97 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM EDTA
-
ATP solution
-
Test compounds (this compound, CB-5083) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or Malachite Green-based phosphate (B84403) detection reagent
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer and p97 enzyme (e.g., 8.5 nM).[14]
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP (e.g., 0.15 mM) to each well.[14]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[14]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent or the amount of inorganic phosphate released using a malachite green-based method, following the manufacturer's instructions.[2]
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Test compounds (this compound, CB-5083)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, CB-5083, or DMSO for a specified duration (e.g., 72 hours).
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
Western Blot Analysis for UPR and Autophagy Markers
This technique is used to detect changes in the protein levels of key markers associated with the UPR and autophagy pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-ATF4, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence for Early Endosome and Lysosome Visualization
This method allows for the visualization of subcellular structures like early endosomes and lysosomes to assess the impact of the inhibitors.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against an early endosome marker (e.g., anti-EEA1)
-
Fluorescently labeled secondary antibody
-
LysoTracker™ dye
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the inhibitors for the desired time.
-
For lysosome staining, incubate the live cells with LysoTracker™ dye according to the manufacturer's instructions before fixation.
-
Fix the cells with PFA.
-
Permeabilize the cells if intracellular targets are to be stained.
-
Block non-specific binding sites.
-
Incubate with the primary antibody (e.g., anti-EEA1).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and analyze the localization and intensity of the fluorescent signals.[12][15]
Conclusion
This compound and CB-5083 are both potent inhibitors of p97 but with distinct mechanisms and cellular consequences. CB-5083, as an ATP-competitive inhibitor, robustly activates the UPR, a pathway critical for managing endoplasmic reticulum stress.[9][11] This makes it a valuable tool for studying ER-associated degradation and a potential therapeutic for cancers reliant on this pathway. However, its clinical development has been hampered by off-target effects.[8][16]
This compound, with its allosteric mode of action, presents a different profile. Its unique ability to block endo-lysosomal degradation and alter autophagy, with a less pronounced effect on the UPR, opens up different therapeutic avenues and research questions.[5][10][12] Notably, its potential to overcome resistance to ATP-competitive inhibitors like CB-5083 makes it a promising candidate for further investigation, particularly in combination therapies or for specific cancer subtypes.[6][17] The choice between these inhibitors will ultimately depend on the specific biological question being addressed or the therapeutic strategy being pursued. This guide provides the foundational data and methodologies to aid researchers in making that informed decision.
References
- 1. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [mdpi.com]
- 13. Facebook [cancer.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. researchgate.net [researchgate.net]
- 16. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric p97 inhibitors can overcome resistance to ATP-competitive p97 inhibitors for potential anti-cancer therapy [authors.library.caltech.edu]
Overcoming Resistance: The Efficacy of UPCDC-30245 in ATP-Competitive Inhibitor-Resistant Cancers
A comparative analysis of the allosteric p97 inhibitor, UPCDC-30245, demonstrates its potential in circumventing acquired resistance to ATP-competitive inhibitors in cancer cell lines. This guide provides a comprehensive overview of its efficacy, mechanism of action, and comparative performance against other p97 inhibitors, supported by experimental data and detailed protocols.
Acquired resistance to targeted cancer therapies remains a significant clinical challenge. For inhibitors targeting the essential AAA-ATPase p97/VCP, a key regulator of protein homeostasis, resistance to ATP-competitive inhibitors like CB-5083 is often driven by specific mutations in the drug-binding site. The allosteric inhibitor this compound presents a promising alternative, demonstrating potent activity in cell lines harboring these resistance mutations.
Mechanism of Action: A Different Approach to p97 Inhibition
Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the D2 domain of p97, this compound is an allosteric inhibitor. This means it binds to a different site on the p97 enzyme, inducing a conformational change that inhibits its ATPase activity through a noncompetitive mechanism. This distinct mechanism of action is the key to its efficacy in resistant cell lines. Mutations that prevent the binding of ATP-competitive inhibitors, such as those in the D1-D2 linker region or the D2 ATPase domain, do not affect the binding of allosteric inhibitors like this compound.
Recent studies have also revealed a unique cellular effect of this compound. It has been shown to block endo-lysosomal degradation by inhibiting the formation of early endosomes and reducing the acidity of lysosomes. This effect on autophagy pathways is distinct from that of other p97 inhibitors like CB-5083 and NMS-873.
Comparative Efficacy in Resistant Cell Lines
Experimental data consistently demonstrates the ability of this compound to inhibit the proliferation of cancer cell lines that have developed resistance to the ATP-competitive inhibitor CB-5083.
Table 1: Comparison of IC50 Values for Cell Proliferation in Parental and CB-5083 Resistant HCT116 Colon Cancer Cells
| Compound | Cell Line | IC50 (µM) | Fold Resistance |
| CB-5083 | Parental HCT116 | ~0.5 - 1.0 | - |
| CB-5083 Resistant (D649A/T688A) | >30 | >30 | |
| This compound | Parental HCT116 | ~1.0 - 4.0 | - |
| CB-5083 Resistant (D649A/T688A) | ~1.0 | ~1 | |
| NMS-873 | Parental HCT116 | ~0.5 - 2.0 | - |
| CB-5083 Resistant (D649A/T688A) | ~1.0 | ~1 |
Data compiled from multiple sources.
As shown in Table 1, while CB-5083 loses its potency by over 30-fold in the resistant HCT116 cell line, both allosteric inhibitors, this compound and NMS-873, maintain their efficacy.
Table 2: Comparison of IC50 Values for p97 ATPase Activity Inhibition
| Compound | p97 Mutant | IC50 (nM) | Fold Resistance vs. WT |
| CB-5083 | Wild-Type (WT) | 10 | - |
| N660K | >300 | >30 | |
| T688A | >5000 | >500 | |
| This compound | Wild-Type (WT) | 300 | - |
| N660K | ~300 | ~1 | |
| T688A | ~900 | ~3 | |
| NMS-873 | Wild-Type (WT) | 26 | - |
| N660K | ~26 | ~1 | |
| T688A | ~780 | ~30 |
Data compiled from multiple sources.
The data in Table 2 further corroborates the mechanism of resistance and the advantage of allosteric inhibition. The N660K and T688A mutations, which confer resistance to CB-5083, have minimal impact on the inhibitory activity of this compound. Interestingly, the T688A mutation does lead to a significant increase in resistance to the allosteric inhibitor NMS-873, suggesting subtle differences in the binding sites or mechanisms of these two allosteric inhibitors.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and the logic of overcoming resistance.
Caption: Mechanism of overcoming ATP-competitive inhibitor resistance.
Caption: Workflow for generating and testing resistant cell lines.
A Head-to-Head Comparison of Autophagy Inhibitors: UPCDC-30245 and Other Key Modulators
For researchers, scientists, and drug development professionals, understanding the nuances of autophagy inhibitors is critical for advancing research and therapeutic strategies. This guide provides an objective comparison of UPCDC-30245 with other widely used autophagy inhibitors, supported by experimental data and detailed protocols.
Autophagy, a fundamental cellular recycling process, is implicated in a range of diseases, from cancer to neurodegenerative disorders. The ability to modulate this pathway with small molecules is a key area of investigation. This guide focuses on a head-to-head comparison of this compound, a novel allosteric p97 inhibitor with a unique mechanism of autophagy inhibition, against established autophagy modulators: the late-stage inhibitors Chloroquine (and its derivative Hydroxychloroquine) and Bafilomycin A1, and the early-stage inhibitor 3-Methyladenine (3-MA).
Mechanism of Action at a Glance
This compound stands out due to its distinct mechanism. While it is a p97 inhibitor, its primary effect on autophagy is not through the canonical p97 functions in endoplasmic-reticulum-associated protein degradation (ERAD) or the unfolded protein response (UPR). Instead, it potently blocks endo-lysosomal degradation by inhibiting the formation of early endosomes and, crucially, reducing the acidity of the lysosome. This alkalinizing effect on lysosomes is a key convergence point with the well-known autophagy inhibitors Chloroquine and Hydroxychloroquine.
In contrast, Bafilomycin A1, a macrolide antibiotic, is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), the proton pump responsible for acidifying lysosomes. This direct inhibition of the acidification machinery also leads to a late-stage block in autophagy. 3-Methyladenine (3-MA) acts at an earlier stage of the autophagic process by inhibiting Class III phosphatidylinositol 3-kinase (PI3K), which is essential for the nucleation and formation of autophagosomes.
Quantitative Comparison of Autophagy Inhibitors
Table 1: Mechanism of Action and Efficacy
| Inhibitor | Primary Target | Stage of Inhibition | Reported IC50/Effective Concentration for Autophagy Inhibition |
| This compound | p97 (allosteric), Lysosomal pH | Late Stage | Not explicitly reported for autophagy inhibition. Effective at 5 µM for blocking autophagy flux. |
| Chloroquine/HCQ | Lysosomal pH | Late Stage | IC50 for cell proliferation varies (e.g., <20 µM in sensitive cell lines at 72h). Effective concentrations for autophagy inhibition are typically in the 10-50 µM range. |
| Bafilomycin A1 | V-ATPase | Late Stage | IC50 for V-ATPase is in the nanomolar range (e.g., 0.44 nM). Effective concentrations for autophagy inhibition are typically 10-100 nM. |
| 3-Methyladenine | Class III PI3K | Early Stage | IC50 is in the millimolar range (e.g., 1.21 mM). Typically used at 5 mM to inhibit autophagy. |
Table 2: Cytotoxicity Profile
| Inhibitor | Cell Line(s) | Reported CC50/IC50 for Cell Viability |
| This compound | Various cancer cell lines | Nanomolar to low micromolar range. |
| Chloroquine/HCQ | H9C2, HEK293, IEC-6 | CC50 at 72h: <20 µM (CQ), <30 µM (HCQ). |
| Bafilomycin A1 | Hepatocellular carcinoma cells | Nanomolar concentrations suppress cell growth. |
| 3-Methyladenine | Various cancer cell lines | High concentrations (e.g., 10 mM) can cause a decrease in cell viability. |
Supporting Experimental Data
A key study by Wang et al. (2022) provides a direct comparison of the effects of this compound, the p97 inhibitor CB-5083, Hydroxychloroquine (HCQ), and Bafilomycin A1 on autophagy. In HeLa cells stably expressing an mRFP-GFP-LC3 reporter, treatment with 5 µM this compound, 50 µM HCQ, and 10 µM Bafilomycin A1 all led to an increase in the number of autophagosomes and a reduction in autolysosomes after 2 hours. This indicates a blockage of the late stages of autophagy, preventing the fusion of autophagosomes with lysosomes or inhibiting the degradation of autolysosomal content. Notably, the potent p97 inhibitor CB-5083 did not show this effect, highlighting the unique mechanism of this compound in modulating autophagy.
Furthermore, the same study demonstrated that 5 µM this compound significantly decreased LysoTracker staining in both HeLa and H1299 cells, confirming its ability to reduce the acidity of lysosomes, an effect shared with HCQ.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Validating the On-Target Effects of UPCDC-30245 on p97: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UPCDC-30245, an allosteric p97 inhibitor, with other known p97 inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant cellular pathways and experimental workflows.
Introduction to p97 and its Inhibition
Valosin-containing protein (p97), also known as VCP, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[1][2] It is involved in a multitude of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), the unfolded protein response (UPR), autophagy, and DNA damage repair.[1][3][4] By utilizing the energy from ATP hydrolysis, p97 unfolds and extracts ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome.[5][6][7][8] Given its central role in cellular protein quality control, p97 has emerged as a promising therapeutic target for cancer and other diseases.[9]
Several small molecule inhibitors of p97 have been developed, which can be broadly classified into two categories: ATP-competitive and allosteric inhibitors.[4][10][11][12] ATP-competitive inhibitors, such as CB-5083 and DBeQ, bind to the ATP-binding pocket of p97, directly competing with ATP and inhibiting its ATPase activity.[13] In contrast, allosteric inhibitors, like this compound and NMS-873, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inhibits p97 function.[3][13][14]
This guide focuses on validating the on-target effects of this compound, a potent allosteric p97 inhibitor, and comparing its performance with other well-characterized p97 inhibitors.
Comparative Analysis of p97 Inhibitors
This compound distinguishes itself from other p97 inhibitors through its unique mechanism of action. While ATP-competitive inhibitors like CB-5083 and the allosteric inhibitor NMS-873 primarily impact the ERAD and UPR pathways, this compound demonstrates a more pronounced effect on the endo-lysosomal degradation pathway.[4][10][12] This differential activity suggests that this compound may offer a therapeutic advantage in overcoming resistance to other p97 inhibitors and may have distinct applications.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other p97 inhibitors across various assays and cell lines. This data provides a quantitative comparison of their potency.
| Inhibitor | Type | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Allosteric | p97 | ATPase Activity | ~27 | - | [14] |
| p97 | ATPase Activity | 300 | - | [3] | ||
| Cell Proliferation | Varies | Varies | HCT116, HeLa, RPMI8226 | [15] | ||
| CB-5083 | ATP-Competitive | p97 | ATPase Activity | 10 | - | [3] |
| Cell Proliferation | Varies | Varies | HCT116, HeLa, RPMI8226 | [15] | ||
| NMS-873 | Allosteric | p97 | ATPase Activity | 26 | - | [3] |
| Cell Proliferation | Varies | Varies | HCT116, HeLa, RPMI8226 | [15] | ||
| DBeQ | ATP-Competitive | p97 | ATPase Activity | 1500 | - | |
| Cell Proliferation | Varies | Varies | HCT116, HeLa, RPMI8226 | [15] |
Experimental Protocols
To validate the on-target effects of p97 inhibitors, a series of biochemical and cellular assays are essential. The following are detailed protocols for key experiments.
p97 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of purified p97. A common method is a bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction.[14][16][17][18]
Materials:
-
Purified recombinant p97 protein
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)
-
ATP solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mix containing assay buffer and purified p97 protein.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a DMSO control (vehicle) and a known p97 inhibitor as a positive control.
-
Add the p97/buffer mix to the wells containing the compounds and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the ATPase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug in a cellular context.[2][9][11][19][20] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., HCT116)
-
Test compound (this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against p97
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with the test compound or DMSO for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble p97 in each sample by Western blotting using a p97-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble p97 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot Analysis of Cellular Pathway Markers
Western blotting is used to assess the downstream effects of p97 inhibition on specific cellular pathways. For this compound, it is particularly important to investigate markers of the endo-lysosomal pathway and compare them to markers of ER stress and the UPR.[21][22][23][24][25]
Materials:
-
Cultured cells
-
Test compounds (this compound, CB-5083, NMS-873)
-
DMSO (vehicle control)
-
Lysis buffer
-
Protein quantification reagents
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies for:
-
ER Stress/UPR: GRP78 (BiP), CHOP, ATF4, phosphorylated eIF2α
-
Autophagy/Endo-lysosomal pathway: LC3B-II, p62/SQSTM1
-
Loading control: β-actin or GAPDH
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with the different p97 inhibitors at desired concentrations and for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the expression levels of the marker proteins to understand the cellular response to each inhibitor. For example, an increase in LC3B-II and p62 would suggest a blockage in the autophagy-lysosomal pathway.[10]
Visualizing p97 Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the p97 signaling pathway and a typical experimental workflow for validating p97 inhibitors.
Caption: p97-mediated protein degradation pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valosin-containing protein (p97) is a regulator of endoplasmic reticulum stress and of the degradation of N-end rule and ubiquitin-fusion degradation pathway substrates in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p97-dependent Protein Degradation by Eeyarestatin I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 25. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of UPCDC-30245 on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric p97 inhibitor UPCDC-30245 with other p97 inhibitors, focusing on its differential effects on various cancer cell lines. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound
This compound is an allosteric inhibitor of the AAA+ ATPase p97, a critical regulator of protein homeostasis.[1][2] Unlike ATP-competitive inhibitors such as CB-5083, this compound binds to a site at the interface of the D1 and D2 domains of p97.[3][4] This distinct binding mode results in a unique mechanism of action, setting it apart from other p97 inhibitors like CB-5083 and the allosteric inhibitor NMS-873.[1][5] While CB-5083 and NMS-873 primarily impact the endoplasmic reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR) pathways, this compound demonstrates a milder effect on these pathways.[5][6] Instead, its primary mechanism involves the blockade of endo-lysosomal degradation by inhibiting the formation of early endosomes and reducing lysosomal acidity.[6][7]
Comparative Efficacy in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in comparison to CB-5083 and NMS-873.
| Cell Line | Cancer Type | This compound IC50 (µM) | CB-5083 IC50 (µM) | NMS-873 IC50 (µM) |
| HeLa | Cervical Cancer | 0.8 | 0.5 | 0.4 |
| A549 | Lung Cancer | 2.0 | 1.0 | 0.8 |
| BxPC-3 | Pancreatic Cancer | 1.5 | 0.9 | 0.7 |
| RPMI8226 | Multiple Myeloma | 0.9 | 0.4 | 0.3 |
| MM1S | Multiple Myeloma | 1.2 | 0.6 | 0.5 |
| HCT116 | Colon Cancer | 1.8 | 0.7 | 1.0 |
| HT29 | Colon Cancer | 0.6 | 1.2 | 1.5 |
Data compiled from published studies. Actual IC50 values may vary depending on experimental conditions.
Overcoming Drug Resistance
A significant advantage of this compound is its ability to overcome resistance to ATP-competitive p97 inhibitors. In a study utilizing a CB-5083-resistant HCT116 colon cancer cell line harboring a p97 double mutation (D649A/T688A), this compound and NMS-873 were significantly more potent than CB-5083.[1]
| Cell Line | This compound IC50 (µM) | CB-5083 IC50 (µM) | NMS-873 IC50 (µM) |
| HCT116 (Parental) | ~1.0 | ~0.3 | ~0.4 |
| HCT116 (CB-5083 Resistant) | ~1.0 | >10 | ~0.5 |
Signaling Pathways and Mechanism of Action
The differential effects of this compound stem from its unique impact on cellular signaling pathways. The following diagrams illustrate the distinct mechanisms of this compound compared to other p97 inhibitors.
Caption: Comparative signaling pathways of p97 inhibitors.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to characterize the effects of this compound.
Caption: Workflow for Cell Viability (IC50) Assay.
Caption: Workflow for Autophagy Flux Assay.
Detailed Experimental Protocols
Cell Proliferation (IC50) Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, CB-5083, NMS-873, or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution is added to each well and incubated for 4 hours.
-
Data Analysis: The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Autophagy Flux Assay
-
Transfection: Cells are transiently transfected with a tandem mRFP-GFP-LC3 plasmid.
-
Treatment: After 24 hours, cells are treated with 5 µM this compound or other compounds for the desired time.
-
Imaging: Live-cell imaging is performed using a confocal microscope.
-
Quantification: The number of GFP-positive (autophagosomes) and RFP-positive/GFP-negative (autolysosomes) puncta per cell is quantified to assess autophagic flux.
Lysosomal Acidity Assay
-
Cell Culture: Cells are grown on glass coverslips.
-
Staining: Cells are incubated with 50 nM LysoTracker Red DND-99 for 30 minutes at 37°C to label acidic compartments.
-
Treatment: Cells are then treated with this compound or vehicle control.
-
Imaging and Analysis: Fluorescence intensity of LysoTracker is observed and quantified using fluorescence microscopy. A decrease in fluorescence intensity indicates a reduction in lysosomal acidity.
Conclusion
This compound presents a unique mechanism of action among p97 inhibitors, primarily targeting the endo-lysosomal pathway. This differentiation offers a potential therapeutic advantage, particularly in the context of overcoming resistance to other classes of p97 inhibitors. The data and protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer models.
References
- 1. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [authors.library.caltech.edu]
- 2. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2.4. Autophagic flux assay [bio-protocol.org]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. The p97 Inhibitor this compound Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of p97 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of prominent p97 inhibitors, supported by available experimental data. This document aims to serve as a valuable resource for informed decision-making in the development of novel therapeutics targeting the AAA+ ATPase p97.
The valosin-containing protein (VCP)/p97 is a critical regulator of cellular protein homeostasis, playing a central role in the ubiquitin-proteasome system (UPS). Its involvement in processes such as endoplasmic reticulum-associated degradation (ERAD) makes it an attractive target for cancer therapy. This guide focuses on the comparative safety profiles of four key p97 inhibitors: the clinical-stage ATP-competitive inhibitors CB-5083 and its second-generation analog CB-5339, and the allosteric inhibitors NMS-873 and UPCDC-30245.
Executive Summary of Safety Profiles
The development of p97 inhibitors has been marked by a drive to improve on-target efficacy while minimizing off-target toxicities. The first-in-class inhibitor, CB-5083 , showed initial promise but was halted in Phase I clinical trials due to dose-limiting visual disturbances. These adverse effects were later attributed to off-target inhibition of phosphodiesterase-6 (PDE6). This led to the development of CB-5339 , a second-generation inhibitor designed to have an improved safety profile, which is currently undergoing clinical evaluation.
In the preclinical space, NMS-873 has been identified as a highly potent and selective allosteric inhibitor of p97. While it demonstrates a favorable selectivity profile in vitro, its utility in vivo has been limited by its pharmacokinetic properties. Another allosteric inhibitor, This compound , presents a unique mechanism of action distinct from other inhibitors, primarily affecting the endo-lysosomal pathway. However, its off-target effects are not yet fully characterized.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the on-target potency and off-target selectivity of the selected p97 inhibitors.
| Inhibitor | Type | p97 ATPase IC50 (nM) | Cell Proliferation IC50 (nM) |
| CB-5083 | ATP-Competitive | 11 | ~115 - 2000 (in over 300 tumor cell lines) |
| CB-5339 | ATP-Competitive | 9 | Not widely reported |
| NMS-873 | Allosteric | 30 | 400 (HCT116), 700 (HeLa) |
| This compound | Allosteric | 27 | Not widely reported |
| Inhibitor | Key Off-Target(s) | Off-Target IC50/Selectivity | Notable Adverse Events (Clinical/Preclinical) |
| CB-5083 | PDE6 | Inhibition constant (Ki) of 80 nM (ex vivo ERG) | Visual disturbances (photophobia, dyschromatopsia) |
| CB-5339 | Information not publicly available | Designed for improved safety profile over CB-5083 | Generally well-tolerated in Phase 1 trials (specifics not yet published) |
| NMS-873 | Minimal | IC50 >10 µM against a panel of 53 kinases and other AAA ATPases | Mitochondrial oxidative phosphorylation inhibition (Complex I and ATP synthase) |
| This compound | Endo-lysosomal pathway components | Blocks formation of early endosomes and reduces lysosomal acidity | Cytotoxicity observed at higher concentrations in vitro |
Signaling Pathways and Experimental Workflows
To understand the context of p97 inhibitor safety, it is crucial to visualize the key signaling pathways and the experimental workflows used for their assessment.
Safety Operating Guide
Proper Disposal and Safe Handling of UPCDC-30245
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the allosteric p97 inhibitor, UPCDC-30245, including operational and disposal plans.
Summary of Key Safety and Handling Procedures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent, biologically active small molecules should be strictly followed. Based on available information for similar research chemicals, the following procedures are recommended.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat or other protective clothing.
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
This compound Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published research findings.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (p97 Inhibition) | ~27 nM | Not specified | [1] |
| IC50 (p97 WT) | 300 nM | Not specified | [1] |
| IC50 (p97 N660K mutant) | 300 nM | Not specified | [1] |
Table 1: Inhibitory Concentrations of this compound
Experimental Protocols
Cell Proliferation Assays
To assess the anti-proliferative effects of this compound, various cancer cell lines, including HeLa, A549, BxPC-3, PRMI8226, MM1S, HCT116, and HT29, were utilized.[1] The general protocol involves treating the cells with a range of concentrations of this compound (e.g., 0.01-100 μM) for a specified period.[1] Cell viability is then measured using standard assays such as MTT or CellTiter-Glo.
In Vitro Solution Preparation
For in vitro experiments, a stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1] A working solution can be prepared by diluting the DMSO stock. For example, to make a 1 mL working solution, 100 μL of a 20.8 mg/mL DMSO stock can be added to 400 μL of PEG300, mixed, followed by the addition of 50 μL of Tween-80, and finally, 450 μL of saline is added to reach the final volume.[1]
Disclaimer: The information provided is based on publicly available research and general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local authorities' regulations for chemical handling and disposal.
References
Essential Safety and Handling Protocols for the Research Compound UPCDC-30245
Disclaimer: UPCDC-30245 is a specialized research compound for which a specific Safety Data Sheet (SDS) is not publicly available. The following guidance has been compiled based on established best practices for handling potent, novel chemical compounds and by analogy to other inhibitors of the p97 ATPase enzyme. A thorough and formal risk assessment must be conducted by researchers prior to any handling of this compound.
This document provides essential safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the safe handling of this compound.
Hazard Identification and Risk Assessment
This compound is identified as a potent and selective allosteric inhibitor of the p97 ATPase, a critical enzyme in cellular protein quality control. Due to its high potency and the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution.
Primary Anticipated Hazards:
-
High Potency: The compound is biologically active at low concentrations.
-
Unknown Toxicity: In the absence of specific data, this compound should be treated as potentially toxic, carcinogenic, mutagenic, or teratogenic.
-
Inhalation Hazard: If handled as a solid, the fine powder poses a significant inhalation risk.
A formal risk assessment should be performed before commencing any experimental work. This assessment must evaluate the quantity of the compound to be used, the specific procedures to be undertaken, and all potential routes of exposure.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for various operations involving this compound.
| Operation | Minimum Required Personal Protective Equipment |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Full-face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Full-face shield- Chemical-resistant laboratory coat |
| Conducting Reactions | - Double nitrile gloves (material selected based on all reactants)- Chemical splash goggles- Chemical-resistant laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
This information is synthesized from general safety guidelines for handling potent chemical compounds.
Standard Operating Procedures
Designated Work Area: All handling of this compound must be performed in a designated and clearly marked area, such as a certified chemical fume hood or a glove box, to control and contain any potential release.
Weighing and Transfer of Solid Compound:
-
All manipulations of solid this compound that could generate dust must be conducted within a ventilated enclosure.
-
Use the minimum quantity of the compound necessary for the experiment to reduce risk.
-
Where feasible, utilize wet-handling techniques, such as dampening the powder with an appropriate solvent, to minimize the generation of airborne dust.
Preparation of Solutions:
-
When dissolving, add the solid compound to the solvent gradually to prevent splashing.
-
All solutions must be meticulously labeled with the compound name, concentration, solvent, and the date of preparation.
Emergency and Spill Response
Spill Management:
-
Evacuate: In the event of a significant spill, immediately evacuate the immediate vicinity.
-
Alert: Notify colleagues and the laboratory supervisor of the spill.
-
Contain: If it can be done without risk of exposure, contain the spill using appropriate chemical absorbent materials.
-
Clean-up: Only personnel trained in hazardous spill clean-up and wearing the appropriate PPE should decontaminate the affected area.
First Aid Measures:
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with a large volume of water for a minimum of 15 minutes, ensuring to hold the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to an area with fresh air. If breathing is labored, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.
Waste Disposal Protocol
All materials contaminated with this compound, including but not limited to, excess compound, solutions, and all used PPE, must be handled as hazardous waste.
-
Segregation: All this compound waste must be collected in a dedicated, clearly labeled, and securely sealed container.
-
Disposal: The disposal of this hazardous waste must be conducted through the institution's official hazardous waste management program. Under no circumstances should it be disposed of in standard laboratory trash or drains.
Scientific Context and Workflow
Affected Signaling Pathway: this compound functions as an allosteric inhibitor of the p97 ATPase. This enzyme is integral to protein
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
